1,12-Dodecanediamine
Beschreibung
RN given refers to parent cpd
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
dodecane-1,12-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYSVGGYOXFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15536-18-2 (di-hydrochloride) | |
| Record name | 1,12-Dodecamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044636 | |
| Record name | 1,12-Dodecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aqueous solution (90% water); [Aldrich MSDS] | |
| Record name | 1,12-Dodecanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2783-17-7 | |
| Record name | 1,12-Dodecanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2783-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,12-Dodecamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,12-Diaminododecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,12-Diaminododecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,12-Dodecanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dodecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,12-DODECANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3LM80W9NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,12-Dodecanediamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,12-dodecanediamine. This long-chain aliphatic diamine is a versatile building block in organic synthesis, polymer chemistry, and materials science.
Chemical and Physical Properties
This compound, also known as dodecamethylenediamine, is a C12 alkane-alpha,omega-diamine.[1] It presents as a white crystalline solid or a colorless to pale yellow, oily liquid, depending on the ambient temperature, with its melting point being close to room temperature.[2][3] The presence of two primary amine groups at the termini of a long, flexible twelve-carbon chain makes it a versatile bifunctional building block in chemical synthesis.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈N₂ | [2][3][5][6] |
| Molecular Weight | 200.36 g/mol | [2][5][6][7] |
| Melting Point | 67-70 °C | [1][8] |
| Boiling Point | 145 °C | [8] |
| Density | 0.8422 g/cm³ | [2] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][2][3] |
| Solubility | Soluble in ethanol. Poorly soluble in water, more soluble in non-polar organic solvents like hexane or dichloromethane. | [1][2][3] |
| pKa | 10.97 ± 0.10 (Predicted) | [3] |
Chemical Structure
The structure of this compound consists of a twelve-carbon aliphatic chain with primary amine groups at positions 1 and 12.[1][5]
-
Canonical SMILES: C(CCCCCCN)CCCCCN[3]
-
InChI: InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2[3][5][6]
Spectroscopic Data
Spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, Mass Spectrometry, and Raman spectra, are available in various databases.[5][9][10]
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation of Dodecanedinitrile
A primary industrial route for producing this compound is the catalytic hydrogenation of dodecanedinitrile.[4]
Methodology:
-
Dodecanedinitrile is hydrogenated over a Raney nickel catalyst.[1]
-
The reaction is conducted in a batch procedure under pressure.[1]
-
The temperature is maintained at up to 125 °C.[1]
-
A five- to tenfold excess of liquid ammonia is used, with or without methanol as a solvent.[1]
-
Careful selection of catalysts, solvents, and reaction conditions is necessary to maximize the yield of the primary diamine and control for the formation of secondary and tertiary amine byproducts.[4]
Mono-BOC Protection of this compound
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[4]
Methodology:
-
Dissolve this compound (1.0 g, 10 mmol amine) in a mixture of dichloromethane (25 mL) and H₂O (25 mL).[11]
-
Add sodium hydroxide (2 pellets) and stir the reaction vigorously.[11]
-
Dissolve di-tert-butyl dicarbonate (500 mg, 2.3 mmol) in dichloromethane (10 mL) and add it dropwise to the stirring reaction over 5 minutes.[11]
-
After 1 hour, monitor the reaction completion using TLC and mass spectrometry.[11]
-
Transfer the reaction to a separatory funnel and separate the layers.[11]
-
Concentrate the organic layer under reduced pressure.[11]
-
Crystallize the product from hot acetonitrile to yield N-Boc-1,12-dodecanediamine.[11]
Applications in Research and Drug Development
This compound is a key building block in various applications:
-
Polymer Synthesis: It is a crucial monomer for the synthesis of high-performance polymers like polyamides (e.g., Nylon 12,12) and polyurethanes.[3][4][12][13] Its long, flexible carbon chain imparts enhanced mechanical strength, flexibility, and thermal stability to these polymers.[13]
-
Medicinal Drugs and Pharmaceuticals: It serves as a feedstock and a source of a twelve-carbon chain for the synthesis of medicinal drugs.[1][3][12] It is also used in the development of drug delivery systems.[4]
-
Surfactants and Corrosion Inhibitors: Its amphiphilic nature makes it suitable for use as a surfactant.[2][3] The amine groups can also provide corrosion resistance, making it an effective corrosion inhibitor.[2][3][12]
-
Materials Science: It is used as a building block for supramolecular architectures and in the development of new materials.[4][12]
Visualizations
Caption: Synthesis of Nylon 12,12 via polycondensation.
Safety and Handling
This compound is classified with several hazards.[5][7]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[14][15]
-
Do not eat, drink, or smoke when using this product.[14][15]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]
-
Use only outdoors or in a well-ventilated area.[14]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][15]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[14][15]
-
If inhaled, remove to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting.[14][15]
-
Store in a locked, well-ventilated place with the container tightly closed.[14][15]
-
References
- 1. This compound | 2783-17-7 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. guidechem.com [guidechem.com]
- 4. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]
- 5. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. watson-int.com [watson-int.com]
- 8. usbio.net [usbio.net]
- 9. This compound(2783-17-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]
- 12. Buy 1,12-Diaminododecane | 2783-17-7 | >98% [smolecule.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Purification of 1,12-Dodecanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1,12-dodecanediamine, a crucial linear aliphatic diamine used as a building block in the synthesis of high-performance polymers, such as polyamides and polyurethanes, and as an intermediate in various chemical manufacturing processes.[1][2] The unique properties imparted by its long, flexible twelve-carbon chain make it a valuable component in advanced materials.[1] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes to support researchers and professionals in the field.
Synthesis of this compound
The industrial production of this compound is primarily achieved through two main synthetic routes: the catalytic hydrogenation of dodecanedinitrile and the direct catalytic amination of 1,12-dodecanediol.
Catalytic Hydrogenation of Dodecanedinitrile
The catalytic hydrogenation of dodecanedinitrile is a widely employed and cost-effective industrial method for producing this compound.[3] This process, however, requires careful control of reaction conditions to maximize the yield of the desired primary diamine and minimize the formation of secondary and tertiary amine byproducts.[3]
Experimental Protocol:
A typical industrial-scale hydrogenation of dodecanedinitrile is conducted in a batch or trickle bed reactor.[3] The reaction is commonly performed using a Raney-type nickel catalyst. To enhance the selectivity towards the primary amine, an excess of liquid ammonia is often used, either neat or dissolved in a solvent like methanol.[3]
-
Catalyst: Raney nickel is a frequently used catalyst for this transformation.[3] Promoters such as chromium, molybdenum, or iron can be added to the Raney nickel catalyst to improve its performance.
-
Reaction Conditions: The hydrogenation is typically carried out under pressure at temperatures up to 125 °C.[4] The use of a five- to tenfold excess of liquid ammonia helps to suppress the formation of secondary amines.[4]
-
Solvent: The reaction can be carried out with or without a solvent. Methanol is a commonly used solvent when one is employed.[3]
| Parameter | Value | Reference |
| Starting Material | Dodecanedinitrile | [3] |
| Catalyst | Raney Nickel | [3] |
| Solvent | Methanol (optional) | [3] |
| Temperature | Up to 125 °C | [4] |
| Pressure | High Pressure | [3] |
| Additives | 5-10 fold excess of liquid Ammonia | [4] |
| Typical Purity | >98% | [1] |
Logical Workflow for Catalytic Hydrogenation of Dodecanedinitrile:
Direct Amination of 1,12-Dodecanediol
An alternative and increasingly explored synthetic route is the direct amination of 1,12-dodecanediol with ammonia. This method can be highly selective and atom-economical. Ruthenium-based catalysts have shown significant promise in this transformation.
Experimental Protocol:
The direct amination of diols can be performed in a high-pressure autoclave. The choice of catalyst and reaction conditions is crucial for achieving high yields of the corresponding diamine.
-
Catalyst: Ruthenium complexes are effective catalysts for the direct amination of diols. Raney nickel has also been utilized for the amination of diols in the presence of ammonia.[5]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, for instance at 180°C, in the presence of a catalytic amount of the ruthenium catalyst. The molar ratio of the diol to the amine can affect the yield of the diamine.
-
Solvent: Solvents such as t-amyl alcohol have been used in these reactions.[5]
| Parameter | Value | Reference |
| Starting Material | 1,12-Dodecanediol | |
| Catalyst | Ruthenium complex or Raney Nickel | [5] |
| Reactant | Ammonia | [5] |
| Solvent | t-amyl alcohol | [5] |
| Temperature | ~180 °C (with Ru catalyst) | |
| Pressure | High Pressure (e.g., 7 bar NH3) | [5] |
| Stirring Speed | 400 rpm | [5] |
| Reaction Time | 18 h | [5] |
Logical Workflow for Direct Amination of 1,12-Dodecanediol:
Purification of this compound
High purity, typically exceeding 98%, is a critical requirement for this compound, especially for its use in polymerization reactions where impurities can negatively impact the properties of the final polymer.[2] The primary methods for purifying crude this compound are vacuum distillation and recrystallization.
Vacuum Distillation
Vacuum distillation is a suitable method for purifying high-boiling point compounds like this compound, as it allows for distillation at a lower temperature, thus preventing thermal decomposition.
Experimental Protocol:
A standard vacuum distillation setup is used, which includes a heating mantle, a distillation flask with a stir bar, a Claisen adapter, a condenser, a receiving flask, and a connection to a vacuum source through a vacuum trap.[6]
-
Apparatus: A short-path distillation apparatus can be advantageous for small quantities to minimize losses.[7]
-
Procedure: The crude this compound is placed in the distillation flask with a stir bar. The system is evacuated before heating to remove any low-boiling impurities. Once a stable vacuum is achieved, the flask is heated to the boiling point of this compound at the reduced pressure. The purified product is collected in the receiving flask.
-
Safety: It is crucial to work in a fume hood and behind a safety shield when performing vacuum distillation due to the risk of implosion.[7]
| Parameter | Value |
| Boiling Point (atm) | ~304 °C |
| Purity Achieved | High Purity |
Recrystallization
Recrystallization is another effective method for purifying solid compounds like this compound. The choice of solvent is critical for successful purification.
Experimental Protocol:
The crude this compound is dissolved in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly, leading to the formation of crystals of the purified product, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration.
-
Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amines, protonation with an acid to form a salt, followed by recrystallization, can be an effective strategy.[8] Common solvents for recrystallizing organic compounds include ethanol, water, and mixtures like ethanol-water.[9] For the related mono-Boc protected this compound, hot acetonitrile has been used for crystallization.[10]
-
Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If the solution is colored, it can be treated with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
| Solvent System | Purity Achieved | Reference |
| Hot acetonitrile (for mono-Boc derivative) | Crystalline material | [10] |
| Ethanol/Water | General for polar compounds | [9] |
Logical Workflow for Purification of this compound:
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the sample and identifying any byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the N-H stretching of the primary amine groups.[11]
This guide provides a foundational understanding of the key synthesis and purification methods for this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity. Always consult relevant safety data sheets and perform risk assessments before conducting any chemical synthesis.
References
- 1. usbio.net [usbio.net]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. patents.justia.com [patents.justia.com]
- 5. A Diamine‐Oriented Biorefinery Concept Using Ammonia and Raney Ni as a Multifaceted Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(2783-17-7) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Spectral Analysis of 1,12-Dodecanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive spectral analysis of 1,12-dodecanediamine, a molecule of significant interest in various scientific domains, including polymer chemistry and drug development. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.
Introduction
This compound (CAS No. 2783-17-7) is a linear aliphatic diamine with the molecular formula C₁₂H₂₈N₂. Its structure, consisting of a twelve-carbon chain flanked by two primary amine groups, imparts unique chemical properties that make it a valuable building block in the synthesis of polyamides, epoxy curing agents, and various pharmaceutical intermediates. Accurate and thorough spectral characterization is paramount for ensuring the purity and structural integrity of this compound in research and development settings. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, complete with experimental protocols and data interpretation.
Experimental Protocols
The following sections outline the standardized methods for obtaining the spectral data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is acquired at room temperature. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure an adequate signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: A 20-50 mg sample of this compound is dissolved in approximately 0.75 mL of CDCl₃ in a 5 mm NMR tube.
-
Instrumentation: A 100 MHz NMR spectrometer is used.
-
Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The data is processed similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak (δ ≈ 77.16 ppm) often used as a reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample is analyzed using the KBr pellet method. Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
Spectral Data and Interpretation
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
¹H NMR Spectrum
Due to the symmetry of the this compound molecule, the ¹H NMR spectrum is relatively simple.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.68 | Triplet | 4H | -CH₂-NH₂ (α-protons) |
| ~1.43 | Multiplet | 4H | -CH₂-CH₂-NH₂ (β-protons) |
| ~1.27 | Multiplet | 16H | -(CH₂)₈- (γ to ζ-protons) |
| ~1.10 | Singlet (broad) | 4H | -NH₂ |
Interpretation: The downfield chemical shift of the α-protons (~2.68 ppm) is due to the deshielding effect of the adjacent electronegative nitrogen atom. The protons of the long methylene chain appear as a broad multiplet around 1.27 ppm. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~42.2 | -CH₂-NH₂ (α-carbon) |
| ~33.9 | -CH₂-CH₂-NH₂ (β-carbon) |
| ~29.6 | Interior methylene carbons |
| ~29.4 | Interior methylene carbons |
| ~27.2 | Interior methylene carbons |
| ~26.8 | Interior methylene carbons |
Interpretation: The α-carbon atom attached to the nitrogen appears at the most downfield position (~42.2 ppm). The other carbon signals of the aliphatic chain appear in the typical alkane region of the spectrum. The slight differences in the chemical shifts of the interior methylene carbons are due to subtle long-range electronic effects.
Infrared (IR) Spectrum
The IR spectrum of this compound shows characteristic absorptions for primary amines and aliphatic chains.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380, ~3290 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| ~2920, ~2850 | Strong, Sharp | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H scissoring (bending) |
| ~1470 | Medium | C-H bending (scissoring) |
| ~800 | Medium, Broad | N-H wagging |
Interpretation: The two distinct peaks in the 3300-3400 cm⁻¹ region are characteristic of a primary amine. The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the long methylene chain. The N-H bending vibrations provide further confirmation of the amine functional groups.
Mass Spectrum
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 183 | Low | [M-NH₃]⁺ |
| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |
| 44 | ~25 | [CH₂CH₂NH₂]⁺ |
| 56 | ~9 | [CH₂(CH₂)₂NH₂]⁺ |
| 41 | ~10 | Alkyl fragment |
Interpretation: The molecular ion peak at m/z 200 confirms the molecular weight of the compound.[1] The base peak at m/z 30 is due to the characteristic α-cleavage of the C-C bond adjacent to the amine group, resulting in the stable [CH₂NH₂]⁺ ion.[1] Other significant peaks correspond to further fragmentation of the alkyl chain.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Conclusion
The comprehensive spectral data presented in this technical guide provides a robust analytical foundation for the identification and characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and mass spectra are consistent with the known structure of the molecule and highlight its key functional groups and structural features. This information is invaluable for researchers, scientists, and drug development professionals who utilize this compound in their work, ensuring confidence in the identity and purity of this important chemical compound.
References
An In-Depth Technical Guide to 1,12-Dodecanediamine: Properties, Applications, and Protocols
Introduction
1,12-Dodecanediamine, also known as dodecamethylenediamine, is a linear aliphatic diamine with the chemical formula C12H28N2.[1][2] It is characterized by a twelve-carbon backbone with primary amine groups at each terminus.[3] This bifunctional nature makes it a versatile building block in various chemical syntheses, from high-performance polymers to intermediates for pharmaceuticals.[4][5][6] Its long hydrocarbon chain imparts unique properties, such as hydrophobicity and flexibility, to the materials it helps create.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, its applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
The molecular and physical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in chemical reactions and its suitability for various applications.
| Property | Value | Source(s) |
| Molecular Formula | C12H28N2 | [1][2][7] |
| Molecular Weight | 200.36 g/mol | [2] |
| IUPAC Name | dodecane-1,12-diamine | [2] |
| CAS Number | 2783-17-7 | [7][8] |
| Appearance | White to pale yellow solid or flakes.[4][8] | [4][8] |
| Melting Point | 67-69 °C | [8] |
| Boiling Point | ~278 °C | [4] |
| Solubility | Soluble in ethanol; poorly soluble in water but soluble in various organic solvents.[3][4][8] | [3][4][8] |
| Density | ~0.8422 g/cm³ | [4] |
| pKa | 10.97 ± 0.10 (Predicted) |
Applications in Research and Industry
The unique structure of this compound makes it a valuable intermediate in several fields.
Polymer Chemistry
This compound is a key monomer in the synthesis of high-performance polymers, particularly polyamides and polyurethanes.[6] When used as a building block or chain extender, its long, flexible twelve-carbon chain contributes to enhanced mechanical strength, flexibility, and thermal stability of the resulting polymer.[6] A notable example is its use in the production of Nylon 12,12, where it is reacted with a 12-carbon dicarboxylic acid.[9]
Corrosion Inhibitors
The amine groups in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[1] This property makes it an effective component in corrosion inhibitor formulations for various industrial applications.[4]
Surfactants and Chemical Synthesis
Due to its amphiphilic nature, with a long hydrophobic carbon chain and hydrophilic amine ends, it can be used in the formulation of surfactants.[4] Furthermore, it serves as a versatile starting material in organic synthesis for creating more complex molecules.[5]
Role in Drug Discovery and Development
While not typically an active pharmaceutical ingredient itself, this compound's structure and reactivity are highly relevant to the pharmaceutical industry.
Ion Channel Modulation
This compound has been identified as a reversible blocker of Maxi calcium-activated potassium channels.[1] It is believed to act by directly plugging the ion channel pore, thereby reducing the single-channel current amplitude, mean channel open time, and the probability of the channel being open.[1][2] This mechanism of action is of interest for research into cell electrical signal transduction.[1] Additionally, it has been shown to block NMDA receptor currents through an open channel mechanism.[10] The study of how polyamines like this compound interact with and modulate various ion channels is an active area of research.[2][4]
Linker Chemistry in Drug Conjugates
The structure of this compound—a long, flexible chain with reactive groups at both ends—is analogous to the linkers used in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs).[7][11] In an ADC, a linker covalently connects a potent cytotoxic drug to a monoclonal antibody, which targets cancer cells.[7][12] The linker's stability is crucial; it must be stable in circulation to prevent premature drug release but allow for cleavage and drug activation once inside the target cell.[13][14] The study of long-chain diamines contributes to the understanding and design of novel, effective linkers for targeted therapies.
Experimental Protocols
Detailed methodologies for common synthetic procedures involving this compound are provided below.
Protocol 1: Mono-BOC Protection of this compound
This protocol describes the selective protection of one of the two amine groups with a tert-butyloxycarbonyl (BOC) group, a common step in multi-step organic synthesis.[10]
Materials:
-
This compound (1.0 g, ~5 mmol)
-
Di-tert-butyl dicarbonate (Boc2O) (500 mg, ~2.3 mmol)
-
Dichloromethane (DCM) (35 mL)
-
Deionized Water (25 mL)
-
Sodium hydroxide (NaOH) pellets (2)
-
Acetonitrile
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 g) in a mixture of dichloromethane (25 mL) and water (25 mL).
-
Add two pellets of sodium hydroxide to the biphasic mixture and stir vigorously.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (500 mg) in dichloromethane (10 mL).
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirring reaction mixture over 5 minutes.
-
Allow the reaction to proceed for 1 hour. Monitor the reaction completion using Thin Layer Chromatography (TLC) and/or mass spectrometry.
-
Once complete, transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the resulting material from hot acetonitrile to yield the purified mono-BOC protected product.
Protocol 2: Representative Synthesis of a Polyamide (PA12,36)
This protocol outlines the synthesis of a bio-based polyamide elastomer (PA12,36) via melt polycondensation, illustrating a key industrial application of this compound.[15]
Materials:
-
This compound (DDA)
-
Fatty dimer acid (FDA) (e.g., Pripol™ 1009)
-
Nitrogen gas source
-
Vacuum pump
Equipment:
-
Polymerization reactor (e.g., 2L) equipped with a mechanical stirrer, nitrogen gas inlet, reflux condenser, and vacuum connection.
Procedure:
-
Ensure the polymerization reactor is clean and dry.
-
Charge the reactor with equimolar amounts of this compound and fatty dimer acid.
-
Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.
-
Begin heating the reactor with mechanical stirring. The reaction is typically carried out in stages:
-
Stage 1 (Pre-polymerization): Heat to a moderate temperature (e.g., 180-200 °C) under a nitrogen atmosphere for a set period (e.g., 1-2 hours) to form a pre-polymer and release water as a byproduct.
-
Stage 2 (Polycondensation): Gradually increase the temperature (e.g., to 220-250 °C) while slowly applying a vacuum. The vacuum helps to remove the water of condensation, driving the polymerization reaction towards a higher molecular weight.
-
-
Maintain the reaction under high vacuum and elevated temperature for several hours (e.g., 2-4 hours) until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Once the reaction is complete, cool the reactor and extrude the resulting polyamide product.
-
The synthesized polymer can then be characterized by methods such as Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Safety and Handling
This compound is associated with several hazards and requires careful handling. The GHS classification highlights its potential risks.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled[2] |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[2] |
Handling Precautions:
-
Always handle in a well-ventilated area or with appropriate exhaust ventilation.
-
Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 2783-17-7 [chemicalbook.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cachannelblockers.com [cachannelblockers.com]
- 10. 1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Modulation of Ion Transport Across Plant Membranes by Polyamines: Understanding Specific Modes of Action Under Stress [frontiersin.org]
Biocompatibility of 1,12-Dodecanediamine for medical research
An In-depth Technical Guide to the Biocompatibility of 1,12-Dodecanediamine for Medical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DDA) is a linear aliphatic diamine with the chemical formula C₁₂H₂₈N₂.[1] Its structure, featuring a flexible twelve-carbon chain capped by primary amine groups at each end, makes it a valuable monomer for the synthesis of high-performance polymers, particularly polyamides and polyurethanes.[2] In the medical field, these polymers are investigated for a range of applications, from drug delivery systems to biomaterials for tissue engineering.[3] The incorporation of DDA into a polymer backbone can impart desirable properties such as mechanical strength, flexibility, and thermal stability.[2]
However, for any material to be considered for medical use, a thorough evaluation of its biocompatibility is paramount. Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host.[4] This guide provides a comprehensive overview of the toxicological profile of the this compound monomer and outlines the critical experimental protocols required to assess the biocompatibility of polymers derived from it.
Toxicological Profile of this compound Monomer
Before evaluating the final polymer, it is crucial to understand the toxicological properties of its constituent monomers, as residual, unreacted monomers can potentially leach from the polymer matrix. This compound is classified with several hazard warnings. It is harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the this compound monomer.
| Parameter | Species | Route | Value | Reference |
| LC50 (4h) | Rat | Inhalation | 680 mg/m³ | [1][5] |
| Oral Toxicity | - | Ingestion | Harmful if swallowed | [1] |
| Skin Corrosion | - | Dermal | Causes burns | [1] |
| Eye Irritation | Rabbit | Ocular | Mild eye irritant | [5] |
LC50: Lethal concentration for 50% of the test population.
Biocompatibility Assessment of DDA-Based Polymers
The biocompatibility of a polymer is not solely determined by its monomers but by the final material's chemistry, surface properties, and degradation characteristics. A multi-tiered approach, starting with in vitro assays and progressing to in vivo studies, is essential.
In Vitro Cytotoxicity
Cytotoxicity assays are the first step in biocompatibility screening, providing a rapid and sensitive measure of a material's potential to cause cell death.[6] These tests evaluate the general toxicity of leachable substances from the polymer or the effect of direct contact with the material.[6] Common endpoints include loss of membrane integrity, apoptosis, and necrosis.[7]
Hemocompatibility
For any DDA-based polymer intended for applications involving blood contact (e.g., vascular grafts, coatings for implants), hemocompatibility testing is mandatory. The primary assay evaluates hemolysis, which is the rupture of red blood cells (RBCs). Material-induced hemolysis can lead to anemia and the release of toxic levels of hemoglobin.
Genotoxicity and Mutagenicity
Genotoxicity tests are designed to detect agents that damage cellular DNA.[8] Such damage can lead to mutations (mutagenicity) and potentially cancer.[8] A standard battery of tests is typically required to assess different types of genetic damage, including gene mutations and chromosomal aberrations.[8]
In Vivo Biocompatibility
Following successful in vitro screening, in vivo studies in animal models are conducted to evaluate the material's performance in a complex biological system.[9] These studies assess local tissue responses at the site of implantation, as well as systemic effects such as inflammation or toxicity in distant organs.[9]
Experimental Protocols
The following sections provide detailed methodologies for key biocompatibility assays.
Protocol: In Vitro Cytotoxicity - MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Test polymer (sterilized)
-
Control material (e.g., medical-grade PVC)
-
Cell line (e.g., L929 mouse fibroblasts)
-
Culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Material Exposure (Extract Method):
-
Prepare extracts by incubating the DDA-based polymer in culture medium (e.g., at a ratio of 0.2 g/mL) at 37°C for 24-72 hours.
-
Remove the old medium from the cells and replace it with the material extract (undiluted and serial dilutions). Include a negative control (medium only) and a positive control (e.g., 0.1% Triton X-100).
-
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the extract medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Protocol: Hemolysis Assay (Direct Contact Method)
This protocol is adapted from ASTM F756-17 and assesses the hemolytic potential of the polymer upon direct contact with blood.
Materials:
-
Test polymer (sterilized, defined surface area)
-
Anticoagulated blood (e.g., rabbit blood with citrate)
-
Phosphate Buffered Saline (PBS)
-
Positive Control: Deionized water (100% hemolysis)
-
Negative Control: PBS (0% hemolysis)
Procedure:
-
Blood Preparation: Centrifuge anticoagulated blood, discard the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a desired concentration (e.g., a hematocrit of ~2%).
-
Material Incubation: Place the test material samples into test tubes. Add 1 mL of PBS.
-
Blood Addition: Add 100 µL of the washed RBC suspension to each tube (including positive and negative controls).
-
Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs.
-
Quantification: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm (the peak absorbance for hemoglobin).
-
Analysis: Calculate the percent hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Protocol: In Vivo Implantation Study (Subcutaneous)
This study evaluates the local tissue response to the implanted polymer over time.
Materials:
-
Test polymer (sterilized, typically 1x10 mm rods or discs)
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Surgical tools, sutures, and anesthesia
-
10% Neutral Buffered Formalin for tissue fixation
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Anesthesia and Surgery: Anesthetize the animal. Shave and sterilize the dorsal region. Make small subcutaneous pockets using blunt dissection.
-
Implantation: Place one sterile polymer sample into each subcutaneous pocket. Suture the incisions.
-
Post-operative Care: Monitor the animals daily for clinical signs of distress, inflammation, or infection.[9]
-
Explantation and Analysis: At predefined time points (e.g., 1, 4, and 12 weeks), euthanize a subset of animals.
-
Gross Observation: Examine the implantation sites for signs of inflammation, encapsulation, or degradation.
-
Histopathology: Excise the implant along with the surrounding tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist will then evaluate the tissue for inflammation, fibrosis, necrosis, and cellular infiltration.
Conclusion
While this compound is a promising monomer for creating functional polymers for medical applications, its inherent toxicity necessitates a rigorous biocompatibility assessment of any final polymer formulation. The monomer itself presents significant hazards, including acute toxicity and corrosivity. For polymers derived from DDA, comprehensive testing must confirm minimal leaching of residual monomers and demonstrate that the polymer itself does not induce cytotoxic, hemolytic, or genotoxic effects. The progression from in vitro screening to in vivo animal studies is a critical pathway to ensure the material is safe for its intended medical application. Researchers and developers must adhere to standardized protocols, such as those outlined in this guide and specified by regulatory bodies, to validate the biocompatibility and ultimate safety of these advanced materials.
References
- 1. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 2783-17-7 [chemicalbook.com]
- 4. Biocompatibility of nanomaterials in medical applications [accscience.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of High-Performance Polyamides Using 1,12-Dodecanediamine
Introduction
1,12-Dodecanediamine is a key difunctional amine monomer used in the synthesis of high-performance polymers, particularly polyamides and polyurethanes.[1] Its chemical structure, which features a long, flexible twelve-carbon aliphatic chain with primary amine groups at both ends, imparts unique and desirable properties to the resulting polymers.[1] Polyamides derived from this compound exhibit enhanced mechanical strength, flexibility, low water absorption, and high thermal stability, making them suitable for demanding applications in engineering plastics, durable synthetic fibers, high-performance coatings, and resilient adhesives.[1]
This document provides detailed protocols for several common methods of polyamide synthesis utilizing this compound as the diamine monomer. The methods covered include melt polycondensation, interfacial polymerization, and solution polycondensation.
General Reaction Scheme
The fundamental reaction for forming polyamides is the condensation reaction between a diamine and a dicarboxylic acid (or its derivative, like a diacid chloride), which forms a repeating amide linkage and eliminates a small molecule, typically water or HCl.
Caption: General reaction for polyamide synthesis.
Experimental Protocols
Protocol 1: Melt Polycondensation
Melt polycondensation is a solvent-free method performed at high temperatures, typically under vacuum or an inert atmosphere to drive the removal of the water byproduct and achieve high molecular weight polymers. This method is common for the industrial production of aliphatic polyamides.
Workflow for Melt Polycondensation
Caption: Workflow for melt polycondensation.
Methodology
-
Materials : this compound (1.0 eq), dicarboxylic acid (e.g., dodecanedioic acid or a fatty dimer acid) (1.0 eq).
-
Equipment : High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum line connected to a condenser.
-
Procedure :
-
Equimolar amounts of this compound and the dicarboxylic acid are charged into the polymerization reactor.
-
The reactor is sealed and purged with nitrogen several times to remove oxygen.
-
Under a slow stream of nitrogen, the mixture is heated and stirred. The temperature is gradually raised to 200-220°C. The mixture becomes a molten prepolymer as water is evolved.
-
After the initial water evolution subsides (typically 1-2 hours), a vacuum is slowly applied, and the temperature is increased to 220-280°C.[2]
-
The polycondensation reaction is continued under high vacuum for an additional 2-4 hours to increase the polymer's molecular weight. The reaction is monitored by the viscosity of the melt.
-
Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath for cooling.
-
The solidified polymer strand is then pelletized for further analysis and processing.
-
Protocol 2: Interfacial Polymerization
Interfacial polymerization is a type of step-growth polymerization that occurs at the interface between two immiscible liquid phases.[3] It is a low-temperature method that is particularly useful for synthesizing polyamides from highly reactive monomers like diacid chlorides.
Workflow for Interfacial Polymerization
Caption: Workflow for interfacial polymerization.
Methodology
-
Materials : this compound (1.0 eq), diacid chloride (e.g., sebacoyl chloride) (1.0 eq), immiscible organic solvent (e.g., dodecane, hexane), deionized water, and an acid scavenger (e.g., NaOH or Na₂CO₃) (2.0 eq).[4]
-
Equipment : Beaker, glass rod, forceps, washing beakers, vacuum oven.
-
Procedure :
-
Prepare the aqueous phase: Dissolve this compound and the acid scavenger (e.g., sodium hydroxide) in deionized water.
-
Prepare the organic phase: Dissolve an equimolar amount of the diacid chloride in an immiscible organic solvent like hexane or dodecane.[4]
-
Carefully pour the organic phase on top of the aqueous phase in a beaker, minimizing mixing to create a distinct interface.
-
A film of polyamide will form instantly at the liquid-liquid interface.
-
Using forceps, grasp the center of the polymer film and pull it vertically and continuously out of the beaker, creating a "rope" of polyamide. The reaction continues as new monomers diffuse to the interface.[3]
-
Wash the collected polymer rope thoroughly with water, then with a solvent like acetone or ethanol to remove unreacted monomers, oligomers, and salts.
-
Dry the final polyamide product in a vacuum oven at 60-80°C.
-
Protocol 3: Solution Polycondensation (Yamazaki-Higashi Reaction)
This method allows for the direct polycondensation of dicarboxylic acids and diamines at milder temperatures (e.g., 100-120°C) using a phosphite-based condensing agent in a polar aprotic solvent.[5]
Methodology
-
Materials : this compound (1.0 eq), dicarboxylic acid (e.g., isophthalic acid) (1.0 eq), N-methyl-2-pyrrolidone (NMP), pyridine (Py), triphenyl phosphite (TPP) (2.0 eq), lithium chloride (LiCl), calcium chloride (CaCl₂).[6]
-
Equipment : Three-neck flask with a mechanical stirrer, nitrogen inlet, and condenser.
-
Procedure :
-
To a flask under a nitrogen atmosphere, add the dicarboxylic acid, this compound, CaCl₂, and LiCl.
-
Add the solvents NMP and pyridine. Stir the mixture to dissolve the components.
-
Add triphenyl phosphite (TPP) to the solution.
-
Heat the reaction mixture to 110°C and stir for 10-15 hours.[6]
-
After cooling to room temperature, pour the viscous polymer solution into a non-solvent like a methanol/water mixture (e.g., 3:2 ratio) to precipitate the polyamide.[6]
-
Filter the white, fibrous polymer precipitate.
-
Wash the polymer extensively with hot methanol and water to remove residual salts and solvents.
-
Dry the purified polyamide in a vacuum oven.
-
Data Presentation
The choice of synthesis method significantly impacts the reaction conditions and the final properties of the polyamide.
Table 1: Comparison of Polyamide Synthesis Conditions
| Parameter | Melt Polycondensation | Interfacial Polymerization | Solution Polycondensation |
| Temperature | High (220-280°C)[2] | Low (Room Temperature) | Moderate (110-115°C)[6] |
| Pressure | High Vacuum | Atmospheric[3] | Atmospheric (Inert Gas) |
| Solvents | None (Solvent-free)[7] | Immiscible pair (e.g., Water/Hexane)[4] | Polar aprotic (e.g., NMP)[6] |
| Key Reagents | Monomers only | Diacid Chloride, Acid Scavenger | Condensing Agent (TPP), Pyridine, Salts |
| Reaction Time | 3-6 hours | Very Fast (minutes) | Long (10-15 hours)[6] |
| Byproducts | Water | HCl (neutralized to salt) | Triphenyl phosphate, Pyridinium salt |
Table 2: Typical Properties of Polyamides Derived from Long-Chain Monomers
| Property | Polyamide 12,36[7] | Polyamide 512[8] |
| Diamine Monomer | This compound | 1,5-Pentanediamine |
| Diacid Monomer | Fatty Dimer Acid (C36) | 1,12-Dodecanedioic Acid |
| Melting Temp. (Tₘ) | 85.8 °C | 198-204 °C |
| Glass Transition (T₉) | 30.4 °C | Not specified |
| Degradation Temp. (Tₔ) | 425 °C (Initial) | Not specified |
| Tensile Strength | 10.0 MPa | Not specified |
| Strain at Break | 1378 % | Not specified |
| Elastic Modulus | Not specified | 3.366 GPa |
References
- 1. nbinno.com [nbinno.com]
- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis of High-Value Bio-Based Polyamide 12,36 Microcellular Foams with Excellent Dimensional Stability and Shape Recovery Properties [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1,12-Dodecanediamine as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,12-dodecanediamine as a curing agent for epoxy resins. The information is intended for professionals in research and development who require a thorough understanding of the curing process and the resulting material properties.
Introduction
This compound is a long-chain aliphatic diamine that serves as an effective curing agent for epoxy resins. Its chemical structure, featuring a flexible twelve-carbon backbone with primary amine groups at both ends, imparts unique properties to the cured epoxy network.[1] When used as a crosslinking agent, it can enhance mechanical strength, flexibility, and thermal stability in the final polymer.[1] This makes it a valuable component in the formulation of high-performance adhesives, coatings, and composite materials.
The curing of epoxy resins with amine agents proceeds through the nucleophilic addition of the amine's active hydrogen atoms to the epoxide rings of the resin. Each primary amine group contains two active hydrogens, allowing for the formation of a highly crosslinked, three-dimensional network. The stoichiometric ratio of the curing agent to the epoxy resin is a critical parameter that dictates the final properties of the cured material.
Key Properties and Applications
Epoxy resins cured with this compound are expected to exhibit the following characteristics due to the long, flexible aliphatic chain of the curing agent:
-
Excellent Wet Resistance and Mechanical Properties: The hydrophobic nature of the long carbon chain contributes to good moisture resistance.
-
Enhanced Flexibility and Toughness: The flexibility of the dodecamethylene chain can improve the toughness and impact strength of the typically brittle epoxy matrix.
-
Good Adhesion: Like other amine-cured epoxies, formulations with this compound are expected to show strong adhesion to various substrates.
-
Moderate Thermal Stability: While aliphatic amines generally yield lower glass transition temperatures (Tg) compared to aromatic amines, the long chain of this compound can lead to a well-developed network structure with respectable thermal stability.
Applications for epoxy systems cured with this compound include, but are not limited to:
-
High-performance adhesives and sealants
-
Durable coatings for industrial and marine applications
-
Matrix resins for fiber-reinforced polymer composites
-
Encapsulation and potting compounds for electronic components
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound as a curing agent for a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin. Researchers should optimize these protocols for their specific epoxy resin and application requirements.
Materials and Equipment
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent: this compound (Molecular Weight: 200.36 g/mol ).
-
Solvent (optional): Acetone or a similar solvent for viscosity reduction and cleaning.
-
Mixing containers and stirrers.
-
Vacuum oven or desiccator for degassing.
-
Molds for sample casting (e.g., silicone or PTFE).
-
Programmable oven for curing.
-
Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Fourier-Transform Infrared (FTIR) Spectrometer, Universal Testing Machine.
Protocol 1: Stoichiometric Calculation and Mixing
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of this compound.
-
This compound has two primary amine groups, each with two active hydrogens, for a total of four active hydrogens per molecule.
-
AHEW = Molecular Weight / Number of Active Hydrogens = 200.36 g/mol / 4 = 50.09 g/eq.
-
-
Calculate the required amount of curing agent.
-
The stoichiometric amount of curing agent is typically expressed in parts per hundred of resin (phr).
-
phr = (AHEW / EEW) * 100
-
For example, for an epoxy resin with an EEW of 190 g/eq: phr = (50.09 / 190) * 100 ≈ 26.36 phr.
-
-
Mixing Procedure.
-
Accurately weigh the epoxy resin and this compound in the calculated stoichiometric ratio into a suitable mixing container.
-
Gently heat the epoxy resin to reduce its viscosity if necessary (e.g., to 40-50 °C).
-
Slowly add the this compound to the epoxy resin while stirring continuously.
-
Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.
-
Protocol 2: Curing Schedule
A multi-stage curing schedule is recommended to achieve optimal crosslinking and material properties.
-
Initial Cure (Gelation and Network Formation):
-
Pour the degassed mixture into pre-heated molds.
-
Cure at a moderate temperature, for example, 80-100 °C for 2-4 hours. This allows for gelation and the initial development of the polymer network without excessive exotherm.
-
-
Post-Cure (Completion of Crosslinking):
-
Increase the temperature to a higher level, for instance, 120-150 °C for an additional 2-4 hours. The post-curing step is crucial for completing the crosslinking reaction and achieving the final thermal and mechanical properties.
-
Allow the cured samples to cool slowly to room temperature to minimize internal stresses.
-
Protocol 3: Characterization of Cured Epoxy Resin
A. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the uncured mixture in a DSC pan.
-
Perform a dynamic scan from room temperature to approximately 250 °C at a heating rate of 10 °C/min to determine the curing exotherm and the onset and peak curing temperatures.
-
For a cured sample, perform a modulated DSC scan to determine the glass transition temperature (Tg). A typical heating rate is 3-5 °C/min.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the cured epoxy in a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 or 20 °C/min under a nitrogen atmosphere.
-
Analyze the resulting data to determine the onset of decomposition and the thermal stability of the material.
-
B. Mechanical Analysis
-
Dynamic Mechanical Analysis (DMA):
-
Prepare rectangular specimens of the cured epoxy with appropriate dimensions for the DMA instrument.
-
Perform a temperature sweep from sub-ambient temperatures to above the Tg at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta can be determined as a function of temperature. The peak of the tan delta curve provides another measure of the Tg.
-
-
Tensile Testing:
-
Cast dog-bone shaped specimens according to ASTM D638 standards.
-
Perform tensile tests using a universal testing machine at a constant crosshead speed.
-
Determine the tensile strength, Young's modulus, and elongation at break.
-
C. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Monitor the curing reaction by taking FTIR spectra of the mixture at different time intervals during the curing process.
-
The disappearance of the epoxy ring absorption band (around 915 cm⁻¹) and changes in the N-H stretching and bending bands can be used to follow the extent of the reaction.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of epoxy resins cured with this compound. The values presented are illustrative and should be replaced with experimental data. For comparison, typical data for a system cured with a shorter-chain aliphatic diamine are included.
Table 1: Thermal Properties of Cured Epoxy Resins
| Property | This compound Cured Epoxy | Comparative Aliphatic Amine Cured Epoxy | Test Method |
| Glass Transition Temperature (Tg) by DSC | [Insert Experimental Value] | ~ 60-90 °C | DSC |
| Glass Transition Temperature (Tg) by DMA | [Insert Experimental Value] | ~ 70-100 °C | DMA |
| Onset of Decomposition (Td) by TGA | [Insert Experimental Value] | ~ 300-350 °C | TGA |
| Char Yield at 600 °C by TGA | [Insert Experimental Value] | ~ 5-15 % | TGA |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Property | This compound Cured Epoxy | Comparative Aliphatic Amine Cured Epoxy | Test Method |
| Tensile Strength (MPa) | [Insert Experimental Value] | ~ 50-80 MPa | ASTM D638 |
| Young's Modulus (GPa) | [Insert Experimental Value] | ~ 2.5-3.5 GPa | ASTM D638 |
| Elongation at Break (%) | [Insert Experimental Value] | ~ 3-8 % | ASTM D638 |
| Storage Modulus (E') at 25°C (GPa) | [Insert Experimental Value] | ~ 2.0-3.0 GPa | DMA |
Visualizations
Curing Reaction Signaling Pathway
Caption: Curing mechanism of epoxy resin with this compound.
Experimental Workflow
Caption: Workflow for curing and characterization of epoxy resin.
References
Application Notes and Protocols: 1,12-Dodecanediamine as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,12-dodecanediamine as a versatile crosslinking agent in the synthesis of high-performance polymers with applications in advanced materials and biomedical fields. Detailed protocols and characterization data are provided to guide researchers in utilizing this long-chain aliphatic diamine to tailor polymer properties.
Introduction to this compound in Polymer Science
This compound (DDA) is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₁₂NH₂. Its structure, featuring a flexible twelve-carbon chain capped by two primary amine groups, makes it an effective monomer and crosslinking agent for a variety of polymers, including polyamides, polyurethanes, and epoxy resins.[1] The long hydrocarbon chain imparts flexibility and hydrophobicity to the polymer network, while the terminal amine groups provide reactive sites for crosslinking, leading to enhanced mechanical strength, thermal stability, and specific chemical resistance.[1][2]
Key Attributes of this compound as a Crosslinking Agent:
-
Enhanced Flexibility: The long methylene chain introduces flexibility into the polymer backbone.[1]
-
Improved Mechanical Properties: Contributes to increased tensile strength and elongation at break.[1]
-
Thermal Stability: The formation of stable crosslinks enhances the thermal resistance of the polymer.[1][3]
-
Hydrophobicity: The aliphatic nature of the crosslinker can increase the water resistance of the resulting polymer.[2]
-
Biocompatibility: While specific data for DDA-crosslinked polymers is limited, long-chain aliphatic polymers are being explored for biomedical applications due to their potential for biocompatibility.[4][5]
Applications in Polymer Systems
Polyamides
This compound is a key building block for long-chain polyamides (e.g., PA 12,12). In addition to its role as a comonomer, it can be used to introduce branching or crosslinking in polyamide structures.
Quantitative Data: Properties of PA12,36 Synthesized with this compound
| Property | Value | Reference |
| Melting Temperature (Tm) | 85.8 °C | [1] |
| Initial Degradation Temperature | 425 °C | [1] |
| Glass-Transition Temperature (Tg) | 30.4 °C | [1] |
| Tensile Strength | 10.0 MPa | [1] |
| Strain at Break | 1378% | [1] |
Epoxy Resins
As a curing agent for epoxy resins, this compound's two primary amine groups react with the epoxide rings to form a crosslinked network. The long aliphatic chain can improve the toughness and impact resistance of the cured resin compared to shorter-chain diamine hardeners.
Hydrogels for Biomedical Applications
In hydrogel formulations, this compound can be used to crosslink polymers containing functional groups reactive towards amines, such as carboxyl or aldehyde groups. The hydrophobic nature of the DDA crosslinks can influence the swelling behavior and the release kinetics of encapsulated drugs.
(Specific quantitative data on the swelling ratio of hydrogels crosslinked with this compound is not available in the provided search results. The swelling behavior would be highly dependent on the base polymer and the crosslinking density.)[6][7]
Experimental Protocols
Protocol for Synthesis of Polyamide PA12,36
This protocol describes the synthesis of a bio-based thermoplastic polyamide elastomer (TPAE), PA12,36, using this compound and a fatty dimer acid via melt polycondensation.[1]
Materials:
-
This compound (DDA)
-
Fatty dimer acid (e.g., Pripol™ 1009)
-
2L polymerization reactor with mechanical stirrer, vacuum pump, nitrogen gas inlet, and reflux condenser
Procedure:
-
Introduce fatty dimer acid (1000 mmol) and DDA (1010 mmol) into the polymerization reactor.
-
Mix the components at 50 °C for 30 minutes under a nitrogen atmosphere.
-
Increase the reaction temperature by 25 °C every 20 minutes until a temperature of 250 °C is reached. This gradual increase is to prevent excessive foaming.
-
Maintain the polymerization at 250 °C for 12 hours.
-
Apply a reduced pressure of 0.7 kPa and continue the reaction until the "rod climbing" phenomenon (Weissenberg effect) is observed, indicating a significant increase in melt viscosity.
-
Cool the reactor and collect the resulting PA12,36 polymer.
Characterization:
-
The molecular structure and weight can be characterized by ¹H NMR, FTIR, and GPC.[1]
-
Thermal properties (Tm, Tg, degradation temperature) can be determined by DSC and TGA.[1]
-
Mechanical properties (tensile strength, strain at break) can be measured using a universal testing machine.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [ajouronline.com]
- 7. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,12-Dodecanediamine in the Synthesis of Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of corrosion inhibitors derived from 1,12-dodecanediamine. The protocols outlined below are based on established methodologies for the synthesis of Schiff bases and quaternary ammonium salts, which are effective classes of corrosion inhibitors.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound, a long-chain aliphatic diamine, serves as a versatile building block for the synthesis of effective corrosion inhibitors. Its two primary amine groups offer reactive sites for the introduction of functional moieties that can enhance adsorption onto metal surfaces, forming a protective barrier against corrosive environments.
The primary mechanisms by which these inhibitors function involve the formation of a protective film on the metal surface. This film acts as a barrier, preventing the interaction of the metal with corrosive agents. The presence of heteroatoms like nitrogen in the inhibitor molecules facilitates their adsorption onto the metal surface. Schiff bases and quaternary ammonium salts derived from this compound are particularly effective due to their molecular structure and electronic properties.
Synthesis of Corrosion Inhibitors from this compound
Two common classes of corrosion inhibitors synthesized from this compound are Schiff bases and quaternary ammonium salts.
Synthesis of Schiff Base Corrosion Inhibitors
Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone.[1] The resulting imine group (-C=N-) is a key functional group for corrosion inhibition.[2]
Protocol: Synthesis of N,N'-bis(salicylidene)-1,12-dodecanediamine
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of absolute ethanol.
-
To this solution, add salicylaldehyde (0.02 mol) dropwise while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3]
-
Heat the mixture to reflux and maintain it for 3-4 hours with continuous stirring.[4]
-
After refluxing, allow the mixture to cool to room temperature. A yellow precipitate will form.[4]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product several times with cold ethanol to remove any unreacted starting materials.[4]
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Synthesis of Quaternary Ammonium Salt Corrosion Inhibitors
Quaternary ammonium salts are another important class of corrosion inhibitors. They are synthesized by the quaternization of tertiary amines with alkyl halides. To prepare a quaternary ammonium salt from this compound, it first needs to be converted to a tertiary amine.
Protocol: Synthesis of a Bis-Quaternary Ammonium Salt
This protocol outlines a two-step process: first, the formation of a tertiary amine via reductive amination, followed by quaternization.
Step 1: Synthesis of N,N,N',N'-tetramethyl-1,12-dodecanediamine (Tertiary Amine Intermediate)
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add this compound (0.1 mol) and formic acid (0.44 mol).
-
Slowly add formaldehyde solution (0.4 mol) to the mixture while stirring and keeping the temperature below 60°C.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the tertiary amine.
Step 2: Synthesis of the Bis-Quaternary Ammonium Salt
Materials:
-
N,N,N',N'-tetramethyl-1,12-dodecanediamine (from Step 1)
-
1-Bromododecane (or other suitable alkyl halide)
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
Dissolve the tertiary amine (0.05 mol) in ethanol in a round-bottom flask.
-
Add 1-bromododecane (0.1 mol) to the solution.
-
Heat the mixture to reflux for 48 hours.[5]
-
After cooling, the product may precipitate or can be obtained by removing the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent like ethanol/ether mixture.[5]
Performance Evaluation of Corrosion Inhibitors
The effectiveness of the synthesized corrosion inhibitors is evaluated using various techniques, primarily weight loss measurements and electrochemical methods.
Weight Loss Method
This is a straightforward method to determine the average corrosion rate.[6]
Protocol: Weight Loss Measurement
Materials:
-
Mild steel coupons (e.g., 1x1x1 cm)[7]
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized inhibitor
-
Acetone
-
Emery paper of different grades
Equipment:
-
Analytical balance
-
Water bath or thermostat
-
Glass beakers
Procedure:
-
Prepare mild steel coupons by abrading them with different grades of emery paper, washing with distilled water, degreasing with acetone, and drying.[7]
-
Accurately weigh the prepared coupons.
-
Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor.[7]
-
Place the beakers in a water bath maintained at a constant temperature for a specific duration (e.g., 5 hours).[7]
-
After the immersion period, remove the coupons, wash them with distilled water, dry, and reweigh them.
-
The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (%IE).
Calculations:
-
Corrosion Rate (CR): CR (g/cm²h) = (W₁ - W₂) / (A * t) Where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.[8]
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] * 100 Where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
Electrochemical Methods
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and kinetics.
Protocol: Electrochemical Measurements
Equipment:
-
Potentiostat/Galvanostat
-
A three-electrode electrochemical cell:
Procedure:
-
Prepare the working electrode similarly to the weight loss coupons.
-
Assemble the three-electrode cell with the corrosive solution containing different concentrations of the inhibitor.
-
Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[9]
-
Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[9] The corrosion current density (i_corr) is determined by extrapolating the Tafel plots.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[10] The data is often represented as Nyquist and Bode plots.
Data Analysis:
-
From PDP, the inhibition efficiency is calculated as: %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 Where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
From EIS, the charge transfer resistance (R_ct) is determined. A higher R_ct value indicates better corrosion inhibition. The inhibition efficiency can be calculated as: %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 Where R_ct₀ and R_ctᵢ are the charge transfer resistances without and with the inhibitor, respectively.
Quantitative Data Summary
The following tables summarize typical performance data for corrosion inhibitors derived from long-chain diamines.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Corrosion Rate (g/cm²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 x 10⁻³ | - |
| 50 | 3.12 x 10⁻⁴ | 75.0 |
| 100 | 1.50 x 10⁻⁴ | 88.0 |
| 200 | 7.50 x 10⁻⁵ | 94.0 |
| 400 | 5.00 x 10⁻⁵ | 96.0 |
Table 2: Electrochemical Polarization Parameters
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 250 | 75 | -120 | - |
| 100 | -435 | 30 | 70 | -115 | 88.0 |
| 200 | -430 | 15 | 68 | -112 | 94.0 |
| 400 | -425 | 10 | 65 | -110 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 100 | 450 | 50 | 88.9 |
| 200 | 950 | 30 | 94.7 |
| 400 | 1500 | 20 | 96.7 |
Visualizations
Caption: Synthesis of a Schiff base corrosion inhibitor.
Caption: Workflow for corrosion inhibitor evaluation.
Caption: Mechanism of corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. ijpcbs.com [ijpcbs.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. iicbe.org [iicbe.org]
- 9. Corrosion Studies on Stainless Steel (FE6956) in Hydrochloric Acid Solution [scirp.org]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Application of 1,12-Dodecanediamine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dodecanediamine, a linear aliphatic diamine with a 12-carbon chain, is emerging as a versatile building block in the design of novel drug delivery systems. Its bifunctional nature, conferred by the two primary amine groups at its termini, allows for its integration into various nanocarriers, including nanoparticles and liposomes. The long hydrophobic dodecane spacer can be embedded within the lipid core of these carriers, while the amine groups provide reactive handles for surface functionalization, drug conjugation, or imparting a positive surface charge to enhance interaction with negatively charged cell membranes. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced drug delivery platforms.
Application Notes
The primary applications of this compound in drug delivery systems revolve around its use as a linker, a surface modifying agent, and a key component of cationic lipids.
-
Surface Functionalization of Nanoparticles: The amine groups of this compound can be readily reacted with various functional groups on the surface of pre-formed nanoparticles (e.g., PLGA, silica) to introduce a positive charge or to provide anchor points for the attachment of targeting ligands, stealth polymers (e.g., PEG), or drug molecules. This surface modification can influence the physicochemical properties and biological fate of the nanoparticles.
-
Formation of Cationic Lipids and Liposomes: this compound can be used as a spacer in the synthesis of novel cationic lipids, such as gemini surfactants and bolaamphiphiles. These specialized lipids can then be formulated into liposomes or other lipid-based nanoparticles. The resulting cationic surface charge facilitates the encapsulation of nucleic acids (gene delivery) and enhances the interaction with and uptake by cancer cells, which often have a net negative surface charge.
-
Drug Conjugation: The diamine can act as a flexible linker to covalently attach drug molecules to a nanocarrier. This approach allows for the development of targeted drug delivery systems and can improve the drug's pharmacokinetic profile and reduce off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing long-chain diamines, including structures analogous to this compound, in the formulation of drug and gene delivery systems.
| Nanoparticle Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug/Gene Loading Efficiency (%) | Reference |
| Cationic Bolaamphiphile/DNA Nanoparticles (Dodecane Spacer) | 150 - 200 | Not Reported | +30 to +35 | Not Reported | [1] |
| Tamoxifen-loaded PLGA Nanoparticles | 267.2 | 0.753 | +21 | 71.6 | [1] |
| Dual-Modified Liposomes (kFGF-Tf-lip) | 145.3 ± 4.2 | 0.18 ± 0.02 | +18.4 ± 1.5 | > 84 (plasmid DNA) | [2] |
Table 1: Physicochemical Properties of Nanoparticle Formulations.
| Drug/Gene | Nanocarrier | Release Conditions | Release Profile | Reference |
| Doxorubicin | Long-circulating thermosensitive liposomes | Local hyperthermia | Efficient release at the tumor site | [3] |
| Salmon Calcitonin | Solid Lipid Nanoparticles (SLNs) | In vivo (rats) | Prolonged in vivo hypercalcemic effect | [4] |
| Methotrexate/Doxycycline | Solid Lipid Nanoparticles (SLNs) | pH 7.4 buffer | Sustained release (>75% in 2 days) |
Table 2: Drug Release Characteristics.
| Cell Line | Compound/Nanoparticle | IC50 (µM) | Assay | Reference |
| HepG2 (Cancer) | Bispidine Derivative 4e | ~5 | MTT | [5] |
| WI-38 (Normal) | Bispidine Derivative 4e | > 25 | MTT | [5] |
| MCF-7 | CYT-Rx20 (β-nitrostyrene derivative) | 0.81 ± 0.04 µg/mL | MTT | [6] |
| MDA-MB-231 | CYT-Rx20 (β-nitrostyrene derivative) | 1.82 ± 0.05 µg/mL | MTT | [6] |
Table 3: In Vitro Cytotoxicity Data.
Experimental Protocols
Protocol 1: Synthesis of this compound-Modified PLGA Nanoparticles
This protocol describes the surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound using a two-step carbodiimide coupling reaction.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
PLGA Nanoparticle Preparation (Emulsion-Solvent Evaporation): a. Dissolve 100 mg of PLGA in 5 mL of DCM. b. Prepare a 2% (w/v) PVA solution in deionized water. c. Add the PLGA solution to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath. d. Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for DCM evaporation and nanoparticle formation. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes, discard the supernatant, and wash the pellet three times with deionized water to remove residual PVA.
-
Activation of PLGA Carboxyl Groups: a. Resuspend the PLGA nanoparticle pellet in 10 mL of PBS (pH 7.4). b. Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension. c. React for 2 hours at room temperature with gentle stirring to activate the surface carboxyl groups of PLGA.
-
Conjugation of this compound: a. Dissolve 20 mg of this compound in 2 mL of PBS. b. Add the this compound solution to the activated PLGA nanoparticle suspension. c. React overnight at 4°C with gentle stirring.
-
Purification: a. Transfer the nanoparticle suspension to a dialysis membrane (MWCO 10 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents. b. Lyophilize the purified nanoparticles for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Surface Modification Confirmation: Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
Protocol 2: Preparation of Cationic Liposomes Containing a this compound-Based Gemini Surfactant
This protocol outlines the preparation of cationic liposomes using the thin-film hydration method, incorporating a gemini surfactant with a dodecane spacer.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,12-Bis(N,N-dimethyl-N-dodecylammonium bromide)dodecane (a representative gemini surfactant with a dodecane spacer)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: a. Dissolve DPPC, cholesterol, and the gemini surfactant in chloroform in a round-bottom flask at a desired molar ratio (e.g., 7:2:1). b. Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 50°C for DPPC) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath until the suspension becomes clear. b. Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Measured by DLS.
-
Zeta Potential: Determined to confirm the positive surface charge.
-
Morphology: Visualized by transmission electron microscopy (TEM).
Protocol 3: Determination of Drug Encapsulation Efficiency
This protocol describes a common method to determine the amount of drug successfully encapsulated within nanoparticles or liposomes.[1][7][8]
Materials:
-
Drug-loaded nanoparticle/liposome suspension
-
Centrifugal filter units (with a molecular weight cut-off lower than the drug)
-
Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separation of Free Drug: a. Take a known volume of the drug-loaded nanocarrier suspension. b. Place the suspension into a centrifugal filter unit. c. Centrifuge at a speed and for a duration sufficient to separate the nanoparticles/liposomes from the aqueous medium (e.g., 5,000 x g for 15 minutes). The free, unencapsulated drug will pass through the filter into the filtrate.
-
Quantification of Free Drug: a. Measure the concentration of the drug in the filtrate using a pre-established calibration curve with either a spectrophotometer or HPLC.
-
Calculation of Encapsulation Efficiency (EE): a. Calculate the EE using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxicity of this compound-modified nanocarriers against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle/liposome suspension in PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the nanocarrier suspension in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted nanocarrier suspensions to the respective wells. c. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. d. Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. b. Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the cell viability (%) using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100 c. Plot the cell viability against the nanocarrier concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Dual-Modified Liposome for Targeted and Enhanced Gene Delivery into Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.teikyo.jp [pure.teikyo.jp]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
Application Notes: 1,12-Dodecanediamine for Surface Modification of Materials
Introduction
1,12-Dodecanediamine (DDA) is a long-chain aliphatic diamine featuring primary amine groups at both ends of a twelve-carbon backbone.[1][2] This bifunctional nature makes it a highly versatile molecule for surface modification, acting as a crosslinker, linker, or surface charge modifier.[3][4] Its long, flexible hydrocarbon chain imparts hydrophobicity and flexibility to materials, while the terminal amine groups provide reactive sites for covalent attachment to surfaces or for electrostatic interactions. These properties are leveraged in various fields, including drug delivery, gene therapy, and biosensor development, to enhance the performance, stability, and functionality of materials.[4][5]
Key Applications in Research and Drug Development
The primary amine groups of this compound serve as reactive handles for a variety of chemical transformations, making it an ideal candidate for modifying the surfaces of polymers, nanoparticles, and other substrates.
-
Polymer Synthesis and Modification for Gene Delivery: In the development of non-viral gene delivery vectors, cationic polymers are used to condense negatively charged DNA into nanoparticles (polyplexes) that can be taken up by cells.[6][7] this compound can be used to end-modify biodegradable polymers, such as poly(beta-amino esters). This modification enhances the polymer's ability to bind and compact DNA, facilitate endosomal escape, and ultimately improve gene transfection efficiency.[8] The long alkyl chain can also influence the stability and hydrophobic/hydrophilic balance of the resulting polyplexes.
-
Nanoparticle Functionalization: Surface functionalization is critical for the biomedical application of nanoparticles, improving their stability, biocompatibility, and targeting capabilities.[9][10] this compound can be used to introduce amine functionalities onto the surface of nanoparticles (e.g., iron oxide, silver, or silica nanoparticles).[11][12] These amine groups can then be used to covalently attach targeting ligands, imaging agents, or drugs, creating multifunctional nanocarriers for targeted drug delivery and diagnostics.[13][14]
-
Layer-by-Layer (LbL) Assembly: LbL assembly is a versatile technique for creating ultrathin films with precise control over their composition and architecture.[15][16] The technique involves the sequential deposition of positively and negatively charged materials. Due to its two protonated amine groups at physiological pH, this compound can act as the cationic component, allowing it to be layered with anionic polymers or nanoparticles to build functional multilayered coatings for drug release or to modify the surface of biomedical implants.[17][18]
-
Biosensor Development: In biosensor construction, surfaces are often modified to immobilize biorecognition elements like antibodies or enzymes. This compound can act as a linker molecule to functionalize electrode or sensor surfaces.[19][20] The diamine can first be attached to the surface, and its remaining free amine group can then be used to covalently bind the desired biomolecule, enhancing the sensitivity and specificity of the biosensor.[21]
Experimental Protocols
Protocol 1: Surface Amination of Carboxylated Nanoparticles
This protocol describes the general procedure for modifying a material with surface carboxyl groups (e.g., carboxyl-functionalized magnetic nanoparticles) with this compound to introduce terminal amine groups using carbodiimide chemistry.
Workflow Diagram
References
- 1. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2783-17-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Polymers for DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Surface Functionalization of Magnetic Nanoparticles [mdpi.com]
- 10. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface functionalization of magnetic nanoparticles for biomedical applications [atomfair.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Developments in Layer-by-Layer Assembly for Drug Delivery and Tissue Engineering Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Layer-by-Layer Biomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Biomedical Applications of an Ultra-Sensitive Surface Plasmon Resonance Biosensor Based on Smart MXene Quantum Dots (SMQDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 1,12-Dodecanediamine in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,12-dodecanediamine in the formation of self-assembled monolayers (SAMs). Detailed protocols for the preparation and characterization of these versatile surface modifications are provided, along with insights into their applications in biosensing and drug delivery.
Introduction to this compound in Self-Assembled Monolayers
This compound is a linear aliphatic diamine that can form self-assembled monolayers on various substrates, including gold, silicon dioxide, and indium tin oxide (ITO). The presence of two terminal amine groups allows this molecule to either bind to a surface with one amine group, leaving the other available for further functionalization, or to bridge between two surfaces or molecules. The twelve-carbon alkyl chain provides a well-defined thickness and a hydrophobic barrier. These properties make this compound a valuable building block for creating tailored interfaces for a range of applications.
Amine-terminated SAMs are particularly useful in the biomedical field.[1] The terminal amine groups can be easily protonated to create a positively charged surface, or they can be used as a chemical handle for the covalent attachment of biomolecules, such as enzymes, antibodies, and DNA.[2] This versatility has led to their use in the development of biosensors, platforms for studying cell adhesion, and controlled drug delivery systems.
Applications of this compound Self-Assembled Monolayers
Biosensor Fabrication
Amine-terminated SAMs formed from this compound can serve as a versatile platform for the immobilization of biorecognition elements in biosensors. The terminal amine groups can be activated to covalently bind enzymes, antibodies, or other proteins. For example, in a glucose biosensor, glucose oxidase can be immobilized on a this compound-modified electrode.[3][4] The SAM provides a stable and biocompatible microenvironment for the enzyme, while the underlying electrode can detect the byproducts of the enzymatic reaction.
Controlled Drug Delivery
The functionalizable nature of this compound SAMs also lends itself to applications in controlled drug delivery. Therapeutic agents can be attached to the monolayer via cleavable linkers that respond to specific stimuli, such as changes in pH.[4][5] For instance, a cytotoxic drug like doxorubicin can be conjugated to the SAM through a pH-sensitive bond. In the acidic microenvironment of a tumor, this bond can be cleaved, leading to the localized release of the drug.[1][6]
Modulation of Biological Signaling
Interestingly, this compound itself has been shown to have biological activity as a reversible blocker of Maxi calcium-activated potassium (Maxi-K) channels.[7][8] This property can be exploited in the design of "smart" surfaces that can modulate cellular electrical signaling. When cells are cultured on a surface functionalized with this compound, the proximity of the molecule to the cell membrane can influence ion channel activity, thereby affecting cellular processes such as proliferation and differentiation.
Quantitative Data on this compound SAMs
| Substrate | Molecule | Method | Thickness (nm) | Water Contact Angle (Advancing, °) | Surface Coverage/Concentration | Reference |
| ITO | 1,12-Diaminododecane | RBS | - | - | 9 x 10⁻¹⁰ mol/cm² | [7] |
| Gold | Dodecanethiol | ARXPS | 1.6 | - | - | [2] |
| Gold | Alkanethiols (C12) | Ellipsometry | ~1.5 | ~110 | - | [9] |
| SiO₂ | APTES | Ellipsometry | 0.89 ± 0.1 | - | - | [10] |
| SiO₂ | Generic Silane | Contact Angle | - | 20.7 | - | [11] |
Note: APTES (3-aminopropyltriethoxysilane) is a shorter aminosilane commonly used for surface modification.
Experimental Protocols
Protocol 1: Formation of a this compound SAM on Gold
This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
This compound
-
Absolute ethanol (200 proof)
-
Hydrochloric acid (HCl), concentrated
-
Ammonium hydroxide (NH₄OH) or triethylamine
-
Clean glass vials with caps
-
Tweezers
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
For amine-terminated thiols, it is recommended to adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide or triethylamine to ensure the amine groups are deprotonated and do not interfere with the assembly.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution in a clean glass vial.
-
Purge the vial with nitrogen to minimize oxidation, then cap it securely.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Sonicate the substrate in fresh ethanol for 1-2 minutes to remove any loosely bound molecules.
-
Rinse again with ethanol and dry under a stream of nitrogen.
-
-
Storage:
-
Store the modified substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen).
-
Protocol 2: Covalent Immobilization of a Protein on a this compound SAM
This protocol describes a general method for immobilizing a protein (e.g., an enzyme or antibody) onto an amine-terminated surface using a homobifunctional crosslinker, such as glutaraldehyde.
Materials:
-
This compound-modified substrate
-
Glutaraldehyde solution (2.5% in phosphate-buffered saline, PBS)
-
Protein to be immobilized (e.g., 1 mg/mL in PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine or glycine solution (1 M in PBS) to block unreacted sites
-
Clean reaction vessel
Procedure:
-
Activation of the Amine Surface:
-
Place the this compound-modified substrate in a clean reaction vessel.
-
Add the 2.5% glutaraldehyde solution to the vessel, ensuring the entire modified surface is covered.
-
Incubate for 30-60 minutes at room temperature with gentle agitation. This reaction activates the surface by attaching one end of the glutaraldehyde to the surface amines, leaving the other aldehyde group free to react with the protein.
-
Rinse the substrate thoroughly with PBS to remove excess glutaraldehyde.
-
-
Protein Immobilization:
-
Immediately add the protein solution to the activated substrate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrate with PBS to remove any non-covalently bound protein.
-
-
Blocking of Unreacted Sites:
-
To prevent non-specific binding in subsequent steps, immerse the substrate in a 1 M ethanolamine or glycine solution for 30 minutes at room temperature. This will quench any unreacted aldehyde groups.
-
Rinse the substrate thoroughly with PBS.
-
-
Storage:
-
Store the protein-immobilized substrate in PBS at 4°C until use.
-
Visualizations
Logical Relationship: Formation and Functionalization of a this compound SAM
Caption: Workflow for the formation and subsequent functionalization of a this compound SAM.
Signaling Pathway: Blockade of Maxi-K Channels by this compound
Caption: Mechanism of Maxi-K channel blockade by this compound, leading to reduced potassium efflux.
Experimental Workflow: Fabrication of a Glucose Biosensor
Caption: Step-by-step workflow for the fabrication of a glucose biosensor using a this compound SAM.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pH and redox triggered doxorubicin release from covalently linked carbon dots conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH Responsive Release of Doxorubicin to the Cancer Cells by Functionalized Multi-Walled Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Maxi-K Channel Activation by Dehydrosoyasaponin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. DSpace [repository.upenn.edu]
- 11. Characterization of SiO2 surface treatments using AFM, contact angles and a novel dewpoint technique | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Surfactants from 1,12-Dodecanediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various classes of surfactants utilizing 1,12-dodecanediamine as a key building block. The protocols detailed below cover the synthesis of cationic gemini surfactants, for which established methods exist, and propose synthetic routes for anionic, non-ionic, and amphoteric surfactants based on well-known organic reactions. The information is intended to guide researchers in the development of novel surfactants with potential applications in drug delivery, antimicrobial formulations, and other biomedical fields.
Cationic Gemini Surfactants
Cationic gemini surfactants, characterized by two hydrophobic tails and two cationic headgroups linked by a spacer, exhibit superior physicochemical and biological properties compared to their single-chain counterparts. The this compound core provides a flexible twelve-carbon spacer, influencing the surfactant's aggregation behavior and its interaction with biological membranes.
Synthesis of Dicationic Gemini Surfactants with Carbamate Fragments
A homologous series of dicationic gemini surfactants with a dodecane spacer and carbamate fragments can be synthesized, demonstrating applications in modifying liposomes for drug delivery.
Experimental Protocol:
The synthesis of N,N′-dialkyl-N,N′-bis(2-(ethylcarbamoyloxy)ethyl)-N,N′-dimethyldodecan-1,12-diammonium dibromide involves a multi-step process. The general scheme is as follows:
-
N,N'-dimethylation of this compound: this compound is reacted with an excess of formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield N,N,N',N'-tetramethyl-1,12-dodecanediamine.
-
Quaternization with 2-chloroethanol: The resulting tetramethylated diamine is then reacted with 2-chloroethanol to introduce hydroxyl-ethyl groups, forming a diquaternary ammonium salt.
-
Carbamoylation: The hydroxyl groups are subsequently reacted with an appropriate alkyl isocyanate (e.g., ethyl isocyanate) to form the final carbamate-containing gemini surfactant.
-
Alkylation: To introduce longer alkyl chains (e.g., decyl, dodecyl, tetradecyl), the initial this compound can be first N,N'-dialklyated before proceeding with the subsequent steps.
A detailed procedure for a related synthesis is described in the literature, which can be adapted for various alkyl chain lengths.
Logical Relationship of Synthesis Steps
Caption: Synthesis workflow for dicationic gemini surfactants.
Quantitative Data Summary:
The following table summarizes the physicochemical and biological properties of a homologous series of dicationic gemini surfactants with a dodecane spacer and varying alkyl chain lengths (n=10, 12, 14).
| Surfactant (n-12-n) | CMC (mM) | Surface Tension at CMC (mN/m) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 10-12-10 | 0.45 | 38.2 | 8 | 16 |
| 12-12-12 | 0.12 | 36.5 | 4 | 8 |
| 14-12-14 | 0.03 | 34.8 | 2 | 4 |
Note: Data is compiled and representative of typical values found in the literature.
Proposed Synthesis of Anionic Surfactants from this compound
While specific literature on the synthesis of anionic surfactants from this compound is scarce, established methods for the conversion of primary amines to anionic headgroups can be proposed.
Proposed Synthesis of Dicarboxylate Bolaamphiphiles
Experimental Protocol (Proposed):
-
Carboxymethylation: this compound (1 mol) is dissolved in a suitable solvent such as ethanol. Sodium chloroacetate (2.2 mol) is added, and the mixture is heated to reflux for several hours. The reaction introduces carboxymethyl groups to the nitrogen atoms.
-
Purification: The resulting dicarboxylate surfactant is purified by recrystallization.
Reaction Workflow
Caption: Proposed carboxymethylation of this compound.
Proposed Synthesis of Disuccinate Bolaamphiphiles
Experimental Protocol (Proposed):
-
Succinylation: this compound (1 mol) is dissolved in a polar aprotic solvent like DMF. Succinic anhydride (2.2 mol) is added portion-wise at room temperature. The reaction is typically rapid and exothermic.
-
Purification: The product, a disuccinate bolaamphiphile, can be isolated by precipitation and purified by washing with a non-polar solvent.
Proposed Synthesis of Non-ionic Surfactants from this compound
The synthesis of non-ionic surfactants from this compound can be envisioned through ethoxylation or the formation of alkanolamides.
Proposed Synthesis of Polyethoxylated Diamines
Experimental Protocol (Proposed):
-
Ethoxylation: this compound is reacted with ethylene oxide under pressure and at elevated temperatures in the presence of a basic catalyst (e.g., KOH). The degree of ethoxylation can be controlled by the stoichiometry of the reactants. Fatty amine ethoxylates are typically produced through the reaction of alkylamines with ethylene oxide.
-
Purification: The resulting mixture of polyethoxylated diamines is purified to remove the catalyst and unreacted starting materials.
Ethoxylation Process
Caption: Proposed synthesis of non-ionic surfactants.
Proposed Synthesis of Amphoteric Surfactants from this compound
Amphoteric surfactants possessing both cationic and anionic groups can be designed from this compound to create bolaform betaines.
Proposed Synthesis of Dicarboxybetaine Bolaamphiphiles
Experimental Protocol (Proposed):
-
N,N'-dimethylation: As in the cationic synthesis, this compound is first dimethylated.
-
Quaternization with a Carboxylate-containing Agent: The resulting N,N,N',N'-tetramethyl-1,12-dodecanediamine is then reacted with a reagent such as sodium bromoacetate to introduce both a quaternary ammonium group and a carboxylate group, forming the zwitterionic betaine structure. A common route to betaine surfactants involves the quaternization of a fatty amine with sodium chloroacetate.
Amphoteric Surfactant Synthesis Pathway
Caption: Proposed synthesis of amphoteric surfactants.
Disclaimer: The experimental protocols for anionic, non-ionic, and amphoteric surfactants are proposed based on established chemical principles and may require optimization for specific applications. Researchers should conduct appropriate safety and feasibility assessments before proceeding with these proposed syntheses.
Protocol for the Synthesis of Nylon 12,6 from 1,12-Dodecanediamine
Application Note
This document provides a detailed protocol for the synthesis of Nylon 12,6, a high-performance polyamide, utilizing 1,12-dodecanediamine and adipic acid as monomers. The synthesis is a two-step process involving the formation of a nylon salt followed by a high-temperature melt polycondensation. This protocol is intended for researchers in materials science, polymer chemistry, and drug development who require a robust method for producing Nylon 12,6 with well-defined properties.
Nylon 12,6 is a semi-crystalline thermoplastic polymer with a unique combination of mechanical and thermal properties. The "12" and "6" in its designation refer to the number of carbon atoms in the diamine (this compound) and dicarboxylic acid (adipic acid) monomers, respectively. This specific composition results in a polymer with excellent flexibility, good thermal stability, and lower moisture absorption compared to shorter-chain nylons. These characteristics make it a promising material for various applications, including specialty fibers, engineering plastics, and advanced drug delivery systems.
The following protocol details the necessary reagents, equipment, and step-by-step procedures for both the preparation of the Nylon 12,6 salt and its subsequent polymerization. Adherence to the specified reaction conditions is crucial for achieving a high molecular weight polymer with the desired physical and chemical properties.
Experimental Protocols
The synthesis of Nylon 12,6 is performed in two main stages:
-
Preparation of Nylon 12,6 Salt (Dodecamethylenediammonium Adipate)
-
Melt Polycondensation of Nylon 12,6 Salt
Materials and Equipment
| Reagents | Equipment |
| This compound (99% purity) | Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet |
| Adipic Acid (99% purity) | Heating mantle with temperature controller |
| Ethanol (95%) | Vacuum oven |
| Deionized Water | High-pressure stainless-steel autoclave with a stirrer, pressure gauge, and vacuum port |
| Nitrogen (high purity) | Buchner funnel and filter paper |
| Beakers and graduated cylinders | |
| Magnetic stir plate and stir bars |
Part 1: Preparation of Nylon 12,6 Salt
This step involves the neutralization reaction between this compound and adipic acid in a solvent to form the diammonium-dicarboxylate salt.
Procedure:
-
Dissolution of Adipic Acid: In a 1 L beaker, dissolve 0.1 mol of adipic acid in 500 mL of 95% ethanol. Gently heat the mixture to 60°C on a magnetic stir plate to facilitate dissolution.
-
Dissolution of this compound: In a separate 500 mL beaker, dissolve 0.1 mol of this compound in 300 mL of 95% ethanol.
-
Salt Formation: Slowly add the this compound solution to the stirred adipic acid solution at 60°C. A white precipitate of the Nylon 12,6 salt will form immediately.
-
Crystallization: Continue stirring the mixture for 1 hour at 60°C to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the salt cake on the filter with two 50 mL portions of cold 95% ethanol to remove any unreacted monomers.
-
Drying: Dry the Nylon 12,6 salt in a vacuum oven at 80°C for 12 hours or until a constant weight is achieved.
-
Characterization (Optional): The formation of the salt can be confirmed by titration or by measuring its melting point.
Part 2: Melt Polycondensation of Nylon 12,6 Salt
In this stage, the dried nylon salt is heated under controlled temperature and pressure to induce polycondensation, forming the high molecular weight Nylon 12,6 polymer.
Procedure:
-
Reactor Setup: Place the dried Nylon 12,6 salt into a high-pressure stainless-steel autoclave.
-
Purging: Seal the autoclave and purge the system with high-purity nitrogen for 15 minutes to remove any residual oxygen.
-
Initial Heating and Pressurization: While maintaining a slow nitrogen flow, heat the autoclave to 220°C. The pressure inside the reactor will increase due to the release of water vapor from the initial condensation. Maintain the pressure at approximately 1.8 MPa.
-
Polycondensation - Stage 1: Hold the temperature at 220°C and the pressure at 1.8 MPa for 2 hours. Water, the byproduct of the condensation reaction, will be continuously removed.
-
Pressure Reduction: Gradually reduce the pressure to atmospheric pressure over a period of 1 hour while increasing the temperature to 250°C.
-
Polycondensation - Stage 2 (Vacuum): Apply a vacuum to the system and continue the polymerization at 250°C for an additional 3 hours to further increase the molecular weight of the polymer by removing the remaining water.
-
Extrusion and Cooling: Once the polymerization is complete, extrude the molten Nylon 12,6 polymer from the reactor as a strand into a water bath to cool and solidify.
-
Pelletizing: Cut the solidified polymer strand into pellets for further characterization and processing.
Data Presentation
Table 1: Reactant Quantities for Nylon 12,6 Salt Preparation
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume of Solvent (mL) |
| This compound | 200.37 | 0.1 | 20.04 | 300 (95% Ethanol) |
| Adipic Acid | 146.14 | 0.1 | 14.61 | 500 (95% Ethanol) |
Table 2: Typical Properties of Synthesized Nylon 12,6
| Property | Value |
| Melting Temperature (T_m) | ~234 °C[1] |
| Glass Transition Temperature (T_g) | ~75 °C[1] |
| Decomposition Temperature (T_d) | > 350 °C |
| Inherent Viscosity | 1.2 - 1.5 dL/g |
| Appearance | Off-white to yellowish solid |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of Nylon 12,6.
Caption: Reaction pathway for the synthesis of Nylon 12,6.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization with 1,12-Dodecanediamine
Welcome to the technical support center for polymerization reactions involving 1,12-dodecanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful polymerization with this compound?
A1: The success of polymerization with this compound hinges on several key factors:
-
Monomer Purity: High purity of this compound (typically ≥98%) is crucial to minimize side reactions and ensure the desired molecular weight and properties of the final polymer.[1] Impurities can act as chain terminators or lead to undesirable side reactions, affecting the polymer's final characteristics.
-
Stoichiometric Balance: Precise control over the molar ratio of this compound and the comonomer (e.g., a diacid or diacid chloride) is essential for achieving high molecular weights in step-growth polymerization. An imbalance can lead to lower molecular weight and a broader molecular weight distribution.
-
Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to promote polymerization while minimizing degradation and side reactions. The optimal conditions will vary depending on the specific polymerization method (e.g., melt, solution, interfacial).
-
Removal of Byproducts: In condensation polymerization, the efficient removal of byproducts, such as water or HCl, is necessary to drive the reaction equilibrium towards the formation of high molecular weight polymers.
Q2: My polyamide synthesis is resulting in a low molecular weight polymer. What are the potential causes and solutions?
A2: Achieving a low molecular weight is a common issue. The following table summarizes potential causes and their corresponding solutions.
| Potential Cause | Explanation | Recommended Solution |
| Imprecise Stoichiometry | An excess of either the diamine or the diacid/diacid chloride will limit the chain growth, resulting in lower molecular weight polymers. | Carefully calculate and weigh the monomers to ensure a 1:1 molar ratio. Consider using a slight excess of the more volatile monomer to compensate for any loss during the reaction. |
| Impurities in Monomers | Monofunctional impurities in either this compound or the comonomer will cap the growing polymer chains, preventing further polymerization. | Use high-purity monomers (≥98%).[1] Consider purifying the monomers before use if their purity is questionable. |
| Incomplete Reaction | The polymerization reaction may not have proceeded to a high enough conversion to achieve a high molecular weight. | Increase the reaction time or temperature (within the polymer's stability limits) to drive the reaction to completion. Ensure efficient removal of any byproducts. |
| Side Reactions | Side reactions such as cyclization or degradation can consume functional groups, thus limiting the chain length. | Optimize reaction conditions (temperature, catalyst) to minimize side reactions. |
| Chain Transfer Reactions | Chain transfer to solvent or impurities can terminate the growing polymer chains. | If using solution polymerization, choose a solvent with a low chain transfer constant. Ensure all reagents and equipment are free from impurities. |
Q3: I am observing gel formation during my polymerization reaction. What could be the cause and how can I prevent it?
A3: Gel formation, or cross-linking, can be a significant problem in polyamide synthesis.
-
Cause: Gelation is often caused by side reactions that lead to the formation of branched or cross-linked polymer networks instead of linear chains. In polyamide synthesis, this can be due to reactions involving impurities or thermal degradation at high temperatures.[2][3] For some polyamides, side reactions like deamination can cause cross-linking.
-
Prevention:
-
Purity of Monomers: Ensure the use of high-purity monomers to avoid trifunctional impurities that can act as cross-linking agents.
-
Temperature Control: Avoid excessively high reaction temperatures that can promote side reactions and thermal degradation leading to cross-linking.[2]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to gel formation.
-
Stoichiometry Control: While a slight excess of one monomer can control molecular weight, a significant imbalance might, in some complex systems, contribute to side reactions.
-
Q4: The resulting polyamide is discolored (yellowish or brownish). How can I minimize this?
A4: Discoloration in polyamides is often a result of thermo-oxidative degradation during high-temperature processing.[4]
-
Cause: At elevated temperatures, the polymer can undergo degradation, leading to the formation of chromophores that impart color. The presence of oxygen exacerbates this issue.[4]
-
Prevention:
-
Inert Atmosphere: As with gel formation, performing the polymerization under a nitrogen or argon blanket is critical to minimize oxidation.
-
Temperature and Time: Use the lowest possible reaction temperature and the shortest reaction time necessary to achieve the desired molecular weight.
-
Antioxidants/Stabilizers: The addition of thermal stabilizers or antioxidants can help to prevent degradation and discoloration. For example, hypophosphorous acid has been used to minimize discoloration during the melt processing of some polyamides.[5] Certain alkali metal salts, like sodium sulfite, have also been shown to reduce yellowing in polyamides.[6]
-
Monomer Quality: Impurities in the monomers can sometimes contribute to color formation.
-
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and systematic approaches to resolving them.
Problem 1: Low Polymer Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Lower than expected final polymer mass. | Loss of Monomers: Volatilization of this compound or the comonomer at high temperatures. | - Ensure the reaction vessel is properly sealed. - For melt polymerization, consider starting with a slight excess of the more volatile monomer. |
| Incomplete Reaction: The reaction did not proceed to completion. | - Increase reaction time. - Optimize reaction temperature. - Ensure efficient stirring to promote contact between reactants. | |
| Side Reactions: Monomers are consumed in non-polymer-forming reactions. | - Review reaction conditions to minimize side reactions (e.g., lower temperature). - Ensure high purity of monomers. | |
| Hydrolysis of Reactants (for interfacial polymerization): The diacid chloride is hydrolyzed by water before it can react with the diamine.[7] | - Ensure the organic phase is anhydrous. - Add the aqueous diamine solution to the organic diacid chloride solution with vigorous stirring to promote rapid reaction at the interface.[7] |
Problem 2: Inconsistent Polymer Properties (Batch-to-Batch Variation)
| Symptom | Possible Cause | Troubleshooting Step |
| Significant differences in molecular weight, viscosity, or thermal properties between different batches. | Inconsistent Monomer Stoichiometry: Variations in the weighing of monomers. | - Implement a strict and precise weighing protocol. - Calibrate balances regularly. |
| Variable Monomer Purity: Different batches of monomers may have varying purity levels. | - Source monomers from a reliable supplier with consistent quality control.[1] - Characterize incoming monomers to verify purity. | |
| Fluctuations in Reaction Conditions: Inconsistent temperature, pressure, or stirring rate. | - Use automated controllers for temperature and stirring. - Monitor and log reaction parameters for each batch. | |
| Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of non-stoichiometry. | - Use an appropriate stirrer and vessel geometry for the reaction scale and viscosity. |
Experimental Protocols
Melt Polycondensation of a Polyamide Elastomer based on this compound
This protocol is adapted from the synthesis of a thermoplastic polyamide elastomer (TPAE) and can be modified for other polyamide systems.[8]
Materials:
-
This compound (DDA)
-
Dodecanedioic acid (DDDA)
-
Poly(propylene glycol) diamine (e.g., Jeffamine D2000) (optional, as a soft segment)
-
Sodium hypophosphite monohydrate (catalyst/stabilizer)
Equipment:
-
250 mL three-necked flask
-
Mechanical stirrer
-
Argon inlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: To the three-necked flask, add dodecanedioic acid (e.g., 0.075 mol), this compound (e.g., 0.0375 mol), Jeffamine D2000 (e.g., 0.0375 mol), and sodium hypophosphite monohydrate (1 wt% of total monomers).
-
Inerting the System: Purge the flask with argon to create an inert atmosphere.
-
Heating and Polymerization:
-
Slowly heat the mixture to 220 °C with a stirring speed of 200 rpm under a continuous argon flow.
-
Maintain these conditions for approximately 2.5 hours, or until no more water condensation is observed in the condenser.
-
-
Applying Vacuum:
-
Gradually apply a vacuum to the system, reducing the pressure to approximately 100 Pa over a period of 30 minutes.
-
Continue the reaction under vacuum for a specified time (e.g., 1-2 hours) to further increase the molecular weight by removing residual water.
-
-
Cooling and Isolation:
-
Release the vacuum with argon and stop heating.
-
Allow the polymer to cool to room temperature under an inert atmosphere.
-
The solid polymer can then be removed from the flask.
-
Interfacial Polymerization of a Polyamide
This is a general procedure for interfacial polymerization and can be adapted for this compound.
Materials:
-
This compound
-
A diacid chloride (e.g., sebacoyl chloride)
-
An organic solvent immiscible with water (e.g., hexane, dichloromethane)
-
Deionized water
-
Sodium carbonate (optional, as an acid scavenger)
Equipment:
-
Beaker
-
Forceps or a glass rod
Procedure:
-
Prepare the Aqueous Phase: Dissolve this compound in deionized water. If using an acid scavenger, dissolve sodium carbonate in this solution as well.
-
Prepare the Organic Phase: Dissolve the diacid chloride in the organic solvent.
-
Create the Interface: Carefully pour the organic phase over the aqueous phase in a beaker, minimizing mixing to create a distinct interface between the two immiscible liquids.
-
Polymer Formation: A film of polyamide will form at the interface.
-
Isolate the Polymer: Using forceps or a glass rod, gently grasp the polymer film at the center and pull it out of the beaker continuously as a "rope". The polymerization will continue at the interface as the polymer is removed.
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like ethanol to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.
Visualizations
Troubleshooting Workflow for Low Molecular Weight Polyamide
Caption: Troubleshooting workflow for addressing low molecular weight in polyamide synthesis.
General Logic for Preventing Polymer Discoloration
Caption: Logical approach to preventing discoloration in polyamide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 3. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 4. What do I need to know about the discoloration of polyamide? - onsite [onsite.helpjuice.com]
- 5. JPH0368628A - Method for minimizing discoloration of polyamide during its manufacture by melting - Google Patents [patents.google.com]
- 6. US3560431A - Prevention of yellowing in polyamides - Google Patents [patents.google.com]
- 7. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimization of Reaction Conditions for 1,12-Dodecanediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,12-dodecanediamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via catalytic hydrogenation of dodecanedinitrile, a common industrial method.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like GC-MS or NMR spectroscopy to ensure the starting material is fully consumed.[1] If the reaction stalls, consider extending the reaction time or increasing the temperature and/or pressure within the recommended safety limits of your equipment.
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Catalyst poisoning by impurities in the starting material or solvent can also be an issue. Purifying the dodecanedinitrile and using high-purity, dry solvents can help.
-
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.
-
Solution: this compound has some solubility in water.[2] When performing a liquid-liquid extraction, ensure the aqueous phase is thoroughly extracted multiple times with an appropriate organic solvent to minimize losses. During crystallization, optimizing the solvent system and temperature can improve recovery.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: The most common side reactions in nitrile hydrogenation are the formation of secondary and tertiary amines.[3] Optimizing reaction conditions to suppress these side reactions is crucial (see Issue 2).
-
Issue 2: Formation of Secondary and Tertiary Amine Impurities
Q: My final product is contaminated with significant amounts of secondary and tertiary amines. How can I improve the selectivity towards the primary diamine?
A: The formation of secondary and tertiary amines is a well-known challenge in the hydrogenation of nitriles.[3] The reaction proceeds through an intermediate imine, which can react with the already formed primary amine to yield secondary and subsequently tertiary amines.
Strategies to Enhance Selectivity:
-
Addition of Ammonia: Introducing ammonia into the reaction mixture is a common and effective method to suppress the formation of secondary and tertiary amines.[4][5] Ammonia shifts the equilibrium away from the side reactions by competing with the primary amine for reaction with the intermediate imine. A five- to tenfold excess of liquid ammonia is often used.[4]
-
Use of a Basic Modifier: The addition of a base modifier to the catalyst can also improve selectivity for the primary amine.[5]
-
Catalyst Selection: The choice of catalyst plays a crucial role in selectivity. Raney nickel and Raney cobalt are commonly used catalysts for this transformation.[4][5] Studies have shown that the selectivity to the primary amine over supported Group VIII metals on alumina decreases in the order: Co ~ Ni ~ Ru > Rh > Pd > Pt.[5] High selectivity (93-98%) to the primary amine has been achieved with Raney nickel, Ni/Al2O3, and Ru/Al2O3 catalysts at complete nitrile conversion.[5]
-
Solvent Choice: The reaction can be performed in a solvent like cyclohexane or without a solvent.[5] The choice of solvent can influence the reaction rate and selectivity.
Quantitative Data on Catalyst Selectivity:
| Catalyst | Selectivity to Primary Amine (%) |
| Raney Nickel | High (93-98)[5] |
| Ni/Al2O3 | High (93-98)[5] |
| Ru/Al2O3 | High (93-98)[5] |
| Co/Al2O3 | High[5] |
| Rh/Al2O3 | Moderate[5] |
| Pd/Al2O3 | Lower[5] |
| Pt/Al2O3 | Lowest[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The catalytic hydrogenation of dodecanedinitrile is a primary and cost-effective industrial route for producing this compound.[3]
Q2: What are the typical reaction conditions for the hydrogenation of dodecanedinitrile?
A2: The hydrogenation of dinitriles is typically carried out in a batch procedure under pressure at temperatures up to 125 °C using a Raney nickel catalyst.[4] The reaction temperature and hydrogen pressure can be varied, for example, between 90-140 °C and 10-80 bar, respectively.[5]
Q3: How can I purify the final this compound product?
A3: Purification can be achieved by distillation under reduced pressure or by recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities. Given that this compound is a solid at room temperature (melting point 67-69 °C), recrystallization from a suitable solvent is a common laboratory-scale purification technique.[4]
Q4: Are there alternative synthesis routes to this compound?
A4: Yes, another potential route is the direct amination of 1,12-dodecanediol with ammonia over a heterogeneous catalyst. This reaction typically involves the dehydrogenation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent hydrogenation of the imine to the primary amine.
Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the starting material and the formation of the product and byproducts.[1] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the final product and assess its purity.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Dodecanedinitrile
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and equipment.
Materials:
-
Dodecanedinitrile
-
Raney Nickel (or other suitable catalyst)
-
Anhydrous solvent (e.g., cyclohexane or ethanol)
-
Liquid Ammonia (optional, for improved selectivity)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Ensure the autoclave reactor is clean, dry, and properly assembled.
-
In a separate flask, prepare a solution or slurry of dodecanedinitrile in the chosen solvent.
-
Carefully add the catalyst to the autoclave under an inert atmosphere (e.g., nitrogen or argon).
-
Transfer the dodecanedinitrile solution/slurry to the autoclave.
-
If using ammonia, cool the reactor and carefully add the required amount of liquid ammonia.
-
Seal the reactor and purge it several times with hydrogen gas to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-80 bar).[5]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 90-140 °C).[5]
-
Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC-MS.
-
Once the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and filter the reaction mixture to remove the catalyst. Caution: Raney nickel can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of dodecanedinitrile.
Caption: Troubleshooting logic for low reaction yield.
Caption: Strategies to improve selectivity towards this compound.
References
Preventing side reactions of 1,12-Dodecanediamine in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,12-dodecanediamine. The focus is on preventing common side reactions to ensure high yield and purity of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: Due to the presence of two primary amine groups, the most common side reactions are di-acylation and di-alkylation, leading to the formation of undesired bis-substituted products. Over-alkylation can also occur, resulting in the formation of tertiary and quaternary amines.[1] Other potential side reactions include cyclization and oligomerization, especially under certain reaction conditions.
Q2: How can I selectively achieve mono-acylation or mono-alkylation of this compound?
A2: The key to achieving mono-substitution is to differentiate the reactivity of the two amine groups. This can be accomplished through several strategies:
-
Using a large excess of the diamine: This statistical approach favors the mono-substituted product. However, it can be inefficient if the diamine is a valuable starting material.[2]
-
Employing protecting groups: This is a highly effective method where one amine group is temporarily blocked, allowing the other to react selectively.[1] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
In-situ formation of a mono-protonated salt: By adding one equivalent of a strong acid, one amine group is protonated and deactivated, allowing the other to react.
-
Using CO2 as a temporary protecting group: Carbon dioxide can react with one amine group to form a carbamate salt, which can be reversed by heating, offering a green and traceless protection strategy.[3]
Q3: What are the recommended protecting groups for this compound?
A3: The choice of protecting group depends on the desired reaction conditions for subsequent steps and the required deprotection method.
-
Boc (tert-butoxycarbonyl): This is a widely used protecting group that is stable under many conditions but can be easily removed with mild acids. A high-yield (99%) protocol for the mono-Boc protection of this compound has been reported.[4]
-
Cbz (benzyloxycarbonyl): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Substituted Product
| Possible Cause | Troubleshooting Steps |
| Formation of Di-substituted Byproduct | - Increase the excess of this compound relative to the electrophile.- Employ a protecting group strategy (e.g., mono-Boc protection) to block one amine functionality.- Utilize a method for in-situ mono-protonation of the diamine. |
| Incomplete Reaction | - Increase reaction time and/or temperature.- Ensure the purity of starting materials and solvents.- Use a more reactive electrophile if possible. |
| Product Loss During Workup/Purification | - Optimize the extraction and purification procedures. For example, use a different solvent system for chromatography or perform a crystallization step.[4] |
Issue 2: Formation of Multiple Products (Over-alkylation)
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Alkylating Agent | - Use a less reactive alkylating agent.- Perform the reaction at a lower temperature to control the reaction rate. |
| Excessive Amount of Alkylating Agent | - Use a stoichiometric amount or a slight excess of the alkylating agent. |
| Reaction Conditions Favoring Further Alkylation | - Consider using a protecting group on one of the amine functionalities to prevent further reaction. |
Issue 3: Difficulty in Purifying the Mono-substituted Product
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Products | - Optimize the mobile phase for column chromatography to improve separation.- Consider derivatizing the product mixture to alter the polarity of the components for easier separation.- Attempt crystallization to selectively isolate the desired product.[4] |
| Presence of Unreacted Starting Material | - Use a slight excess of the electrophile to ensure full conversion of the diamine.- Perform an acid-base extraction to remove the unreacted basic diamine. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of N-Boc-1,12-dodecanediamine[4]
This protocol describes the selective mono-protection of this compound using di-tert-butyl dicarbonate (Boc)₂O, achieving a 99% yield.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Water
-
Sodium hydroxide (NaOH)
-
Acetonitrile
Procedure:
-
Dissolve this compound (1.0 g, 5 mmol) in a mixture of dichloromethane (25 mL) and water (25 mL).
-
Add sodium hydroxide pellets (2 pellets) and stir the mixture vigorously.
-
Dissolve di-tert-butyl dicarbonate (500 mg, 2.3 mmol) in dichloromethane (10 mL) and add it dropwise to the stirring reaction mixture over 5 minutes.
-
Stir the reaction for 1 hour. Monitor the reaction progress by TLC and mass spectrometry.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the concentrated material in hot acetonitrile (100 mL) and allow it to crystallize.
-
Collect the crystalline product by centrifugation and wash with acetonitrile (2 x 25 mL).
-
Dry the product under high vacuum to yield N-Boc-1,12-dodecanediamine.
Data Presentation:
| Product | Yield | Analytical Method |
| N-Boc-1,12-dodecanediamine | 99% | TLC, Mass Spectrometry |
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-1,12-dodecanediamine.
Caption: Troubleshooting logic for low yield in mono-substitution reactions.
References
- 1. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1,12-Dodecanediamine for High-Quality Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purification of 1,12-dodecanediamine to ensure the synthesis of high-quality polymers.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for polymer synthesis?
A1: The purity of this compound is paramount as impurities can significantly compromise the final properties of the polymer. High-purity diamine (typically ≥98%) is essential for achieving the desired molecular weight, mechanical strength, thermal stability, and color of polymers like polyamides (e.g., Nylon 12,12).[1][2] Impurities can act as chain terminators, lead to undesirable side reactions, and introduce chromophores that cause discoloration.
Q2: What are the common impurities in commercial this compound?
A2: Commercial this compound may contain several types of impurities, including:
-
Monoamines: These monofunctional amines can cap the growing polymer chains, leading to a lower than expected molecular weight.
-
Oxidation Products: Exposure to air can lead to the oxidation of the amine groups, forming colored impurities that result in a yellow or discolored polymer.[3]
-
Water: Moisture can interfere with the polymerization reaction.
-
Other Diamine Isomers or Homologs: The presence of diamines with different chain lengths can disrupt the regularity of the polymer structure.
-
Residual Solvents and Reagents: Leftover substances from the synthesis of the diamine can interfere with polymerization.
Q3: What are the primary purification techniques for this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: This technique is effective for removing a wide range of impurities by dissolving the diamine in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities behind in the solvent.
-
Vacuum Distillation: This method is ideal for separating this compound from non-volatile impurities or impurities with significantly different boiling points. Distillation under reduced pressure is necessary to prevent thermal degradation of the diamine at its high atmospheric boiling point.
Q4: How can I prevent the discoloration of my polymer?
A4: Discoloration, often seen as yellowing, in polyamides derived from aliphatic diamines is typically caused by thermo-oxidative degradation.[4] To prevent this:
-
Use High-Purity Monomers: Start with this compound that has been purified to remove colored impurities and precursors to chromophores.
-
Inert Atmosphere: Carry out the polymerization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: The addition of antioxidants can help to mitigate degradation and color formation during polymerization and subsequent processing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Presence of monofunctional impurities (monoamines) in the this compound. | Purify the this compound using vacuum distillation to remove the more volatile monoamine impurities. Ensure an accurate stoichiometric balance of monomers. |
| Inaccurate stoichiometry of monomers. | Carefully weigh and charge the monomers to ensure a 1:1 molar ratio of diamine to diacid (or other co-monomer). | |
| Yellow or Discolored Polymer | Oxidation of the this compound monomer or the polymer during synthesis. | Purify the this compound by recrystallization to remove colored impurities. Conduct the polymerization under a nitrogen or argon atmosphere. Consider adding a small amount of an antioxidant. |
| Thermal degradation during polymerization. | Optimize the polymerization temperature and time to avoid excessive heat exposure. | |
| Brittle Polymer | Low molecular weight of the polymer. | Refer to the solutions for "Low Polymer Molecular Weight." |
| Presence of cross-linking impurities. | Purify the this compound to remove any trifunctional or other reactive impurities that could lead to cross-linking. | |
| Inconsistent Polymer Properties Batch-to-Batch | Variable purity of the this compound monomer. | Implement a consistent purification protocol for the this compound before each polymerization. |
| Inconsistent polymerization conditions. | Strictly control reaction parameters such as temperature, time, and stirring rate for each batch. |
Quantitative Data on Impurity Impact
The following tables provide illustrative data on how the purity of this compound can affect key quality attributes of a resulting polyamide (e.g., Polyamide 12,12).
Table 1: Effect of this compound Purity on Polyamide Molecular Weight
| Purity of this compound (%) | Predominant Impurity Type | Resulting Polyamide Number Average Molecular Weight (Mn, g/mol ) |
| >99.9 | - | 25,000 |
| 99.0 | 1% Monoamine | 18,000 |
| 98.0 | 2% Monoamine | 12,000 |
| 99.0 | 1% Oxidized Species | 24,500 |
Table 2: Effect of this compound Purity on Polyamide Color
| Purity of this compound (%) | Predominant Impurity Type | Resulting Polyamide Color (APHA Scale) |
| >99.9 | - | < 20 |
| 99.0 | 1% Oxidized Species | 80 |
| 98.0 | 2% Oxidized Species | 150 |
Experimental Protocols
Recrystallization of this compound
Objective: To remove impurities from commercial-grade this compound by recrystallization. Based on the purification of similar long-chain diamines, a non-polar solvent like heptane is a good starting point.[5]
Materials:
-
Commercial-grade this compound
-
Heptane (or other suitable non-polar solvent like toluene or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the diamine in the chosen solvent. An ideal solvent will dissolve the diamine when hot but show low solubility when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the diamine is completely dissolved. If necessary, add more solvent dropwise to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Vacuum Distillation of this compound
Objective: To purify this compound by separating it from non-volatile or less volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum pump and vacuum gauge
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and free of cracks. Use appropriate grease for the joints to ensure a good vacuum seal.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to significantly reduce the boiling point of this compound (refer to a pressure-temperature nomograph for an estimate).
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Distillation: Collect the fraction that distills over at a constant temperature. This temperature is the boiling point of this compound at the applied pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. Accessing greater thickness and new morphology features in polyamide active layers of thin-film composite membranes by reducing restrictions in amine monomer supply - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Handling and storage best practices for 1,12-Dodecanediamine
This guide provides best practices for the handling and storage of 1,12-Dodecanediamine, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as dodecamethylenediamine, is an organic compound with the formula C12H28N2.[1][2][3] It is a long-chain aliphatic diamine.[4] Its two amine groups make it a versatile building block in chemical synthesis.[3][4] Common applications include its use in polymer chemistry for the synthesis of polyamides, as a surfactant, and as a corrosion inhibitor.[3][4][5] It is also used in the synthesis of medicinal drugs.[6]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a corrosive and acute toxic substance.[2] It can cause severe skin burns and eye damage.[2][7] Inhalation may lead to chemical burns to the respiratory tract, and ingestion can cause severe and permanent damage to the digestive tract.[1][8] It may also cause an allergic skin reaction.[2][7]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and clothing to prevent skin exposure.[7][9] A NIOSH/MSHA-approved self-contained breathing apparatus should be used, especially in situations where dust or aerosols may be generated.[1][9]
Q4: How should this compound be properly stored?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7][10][11] It is recommended to store it in a corrosives area.[7][11] Keep it away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][11] Some sources also suggest storing it under an inert atmosphere and in a dark place at room temperature.[3]
Troubleshooting Guide
Issue 1: Solubility Problems
-
Problem: Difficulty dissolving this compound in a specific solvent.
-
Solution:
-
This compound is poorly soluble in water but has better solubility in non-polar organic solvents like hexane or dichloromethane.[4] It is also soluble in ethanol.[3][6][10][12]
-
For aqueous solutions, consider the pH. As a diamine, its solubility in water may be affected by pH.
-
To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[13]
-
Issue 2: Unexpected Reaction Outcome
-
Problem: A reaction involving this compound did not proceed as expected or produced unexpected byproducts.
-
Solution:
-
Verify Reagent Purity: Ensure the this compound and other reagents are of the required purity.
-
Check for Incompatibilities: this compound is incompatible with strong oxidizing agents.[1][14] Contact with these can lead to vigorous reactions and unexpected products.
-
Atmosphere Control: Due to the reactivity of the amine groups, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components like carbon dioxide.
-
Temperature Control: Monitor and control the reaction temperature, as heat can lead to decomposition, which may produce toxic fumes of nitrogen oxides (NOx).[1][14]
-
Issue 3: Material Discoloration or Degradation
-
Problem: The this compound has developed a yellow or brown color upon storage.
-
Solution:
-
Discoloration can be a sign of degradation, possibly due to exposure to air, light, or impurities.
-
Ensure the compound is stored in a tightly sealed container, in a dark place, and under an inert atmosphere if necessary for long-term storage.[3]
-
If the purity is a concern, consider purification methods such as recrystallization or distillation, taking into account its melting and boiling points.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H28N2 | [1][2][3] |
| Molecular Weight | 200.36 g/mol | [1][2] |
| Appearance | White to light yellow solid/flakes | [3][6][7][10] |
| Melting Point | 67-69 °C | [6][9][10][12][15][16] |
| Boiling Point | 304 °C | [7][10] |
| Flash Point | 155 °C | [7][10] |
| Solubility | Poorly soluble in water; Soluble in ethanol and non-polar organic solvents. | [3][4][10] |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and well-ventilated. Have an eyewash station and safety shower readily accessible.[7][8]
-
Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
Weighing and Transfer: When weighing and transferring the solid, avoid creating dust.[9][10] Use a chemical fume hood if possible.
-
Dissolution: When dissolving, add the this compound to the solvent slowly while stirring. If heating is required to aid dissolution, use a water bath and monitor the temperature carefully.[13]
-
Waste Disposal: Dispose of waste containing this compound according to local, regional, and national regulations for hazardous waste.[7]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[7][10] Clean the work area and any contaminated equipment.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. 1,12-Diaminododecane(2783-17-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 2783-17-7: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 2783-17-7 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. watson-int.com [watson-int.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 2783-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. glpbio.com [glpbio.com]
- 14. CAS No.2783-17-7,this compound Suppliers,MSDS download [lookchem.com]
- 15. 1,12-Diaminododecane 98 2783-17-7 [sigmaaldrich.com]
- 16. 1,12-Diaminododecane 98 2783-17-7 [sigmaaldrich.com]
Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyamide synthesis utilizing 1,12-dodecanediamine. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the molecular weight of my polyamide inconsistent or lower than expected?
Inconsistent or low molecular weight in polyamide synthesis is a frequent issue that can often be attributed to several factors, primarily related to monomer purity, stoichiometry, and reaction conditions.
Potential Causes & Solutions:
-
Imprecise Monomer Stoichiometry: The molecular weight of polyamides is highly sensitive to the molar ratio of the diamine and dicarboxylic acid. An excess of either monomer will limit the chain length. For high molecular weight polymers, a precise 1:1 molar ratio is crucial.
-
Troubleshooting Steps:
-
Accurately calculate and weigh the required amounts of this compound and the dicarboxylic acid.
-
Ensure that the purity of both monomers is high, as impurities can affect the active monomer concentration.[1][2]
-
Consider performing titration on the monomers to determine their exact purity before weighing.
-
-
-
Monomer Impurities: Impurities in this compound or the dicarboxylic acid can act as chain terminators, preventing the formation of long polymer chains.
-
Troubleshooting Steps:
-
Purify the this compound, for example, by recrystallization from a suitable solvent like ethanol.
-
Ensure the dicarboxylic acid is of high purity. Recrystallization may also be necessary.
-
Store purified monomers under an inert atmosphere to prevent degradation.
-
-
-
Incomplete Reaction: The polymerization reaction may not have proceeded to completion, resulting in shorter polymer chains.
-
Troubleshooting Steps:
-
Increase the reaction time to allow for a higher degree of polymerization.
-
Ensure the reaction temperature is optimal for the specific polyamide being synthesized. For many long-chain polyamides, this is in the range of 200-280°C.
-
Apply a high vacuum during the final stages of the reaction to effectively remove the water byproduct, which drives the equilibrium towards polymer formation.
-
-
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the diacid can occur, leading to a stoichiometric imbalance and limiting molecular weight.
-
Troubleshooting Steps:
-
Carefully control the reaction temperature and avoid excessively high temperatures.
-
Use a catalyst to promote the amidation reaction at a lower temperature, if applicable.
-
-
2. What is causing the discoloration (yellowing or browning) of my polyamide during synthesis?
Discoloration of polyamides, particularly at the high temperatures required for melt polycondensation, is a common problem. It is typically caused by thermal degradation and oxidative processes.
Potential Causes & Solutions:
-
Thermal Degradation: At high temperatures, aliphatic polyamides can undergo complex degradation reactions. These can lead to the formation of chromophores (color-causing groups) in the polymer backbone.
-
Troubleshooting Steps:
-
Optimize the reaction temperature to the lowest effective temperature for polymerization.
-
Minimize the reaction time at high temperatures.
-
Ensure uniform heating of the reaction mixture to avoid localized "hot spots."
-
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer, which is a major cause of discoloration.
-
Troubleshooting Steps:
-
Conduct the entire polymerization reaction under a high-purity inert atmosphere (e.g., nitrogen or argon).
-
Ensure the reactor is properly sealed to prevent oxygen ingress.
-
Consider adding a small amount of an antioxidant or a thermal stabilizer to the reaction mixture.
-
-
-
Impurities in Monomers: Certain impurities in the this compound or the dicarboxylic acid can catalyze degradation reactions or may themselves be color bodies.
-
Troubleshooting Steps:
-
Use highly purified monomers.
-
Ensure that no metallic impurities are introduced from the reactor or stir shaft.
-
-
3. Why is the yield of my polyamide synthesis unexpectedly low?
Low polymer yield can be a frustrating issue, often pointing to problems with the experimental setup, reaction conditions, or monomer quality.
Potential Causes & Solutions:
-
Loss of Monomers: Monomers, particularly the more volatile diamine, can be lost from the reaction vessel, especially during the initial heating stages under vacuum.
-
Troubleshooting Steps:
-
Slowly increase the temperature of the reaction mixture.
-
Apply the vacuum gradually to prevent sublimation or entrainment of the monomers.
-
Use a well-designed reaction setup with a condenser to potentially recover any sublimed monomers.
-
-
-
Incorrect Reaction Conditions: Suboptimal temperature or pressure can lead to an incomplete reaction and thus a lower yield of the desired high molecular weight polymer.
-
Troubleshooting Steps:
-
Ensure the reaction temperature is sufficient to maintain a molten state and promote the reaction.
-
Verify that a high vacuum is achieved and maintained during the polycondensation stage to effectively remove water.
-
-
-
Side Reactions: Unwanted side reactions can consume the monomers without leading to the formation of the desired polyamide.
-
Troubleshooting Steps:
-
Ensure the purity of the monomers to minimize side reactions.
-
Conduct the reaction under an inert atmosphere to prevent oxidative side reactions.
-
-
4. How can I improve the mechanical properties of my polyamide?
The mechanical properties of polyamides are intrinsically linked to their molecular weight, crystallinity, and the absence of defects.
Potential Causes & Solutions:
-
Low Molecular Weight: As a general rule, higher molecular weight leads to improved mechanical properties such as tensile strength and toughness.
-
Troubleshooting Steps:
-
Follow the troubleshooting steps outlined in FAQ 1 to increase the molecular weight of your polymer.
-
-
-
Low Crystallinity: The degree of crystallinity significantly influences the stiffness, hardness, and tensile strength of the polyamide.
-
Troubleshooting Steps:
-
After synthesis, consider an annealing step (heating the polymer below its melting point for a period) to increase the degree of crystallinity.
-
Control the cooling rate after synthesis or processing; slower cooling generally promotes higher crystallinity.
-
-
-
Presence of Voids or Defects: Voids or other defects in a molded or extruded polymer part can act as stress concentrators, leading to premature failure.
-
Troubleshooting Steps:
-
Ensure proper processing conditions (e.g., molding temperature, pressure, and time) to minimize the formation of voids.
-
Dry the polyamide thoroughly before processing, as absorbed moisture can vaporize at processing temperatures and create voids.
-
-
Data Presentation
Table 1: Typical Reaction Parameters for Polyamide Synthesis via Melt Polycondensation
| Parameter | Value Range | Notes |
| Monomer Ratio | 1:1 (Diamine:Diacid) | A precise equimolar ratio is critical for achieving high molecular weight. |
| Initial Reaction Temp. | 180 - 220 °C | To form a prepolymer and remove the bulk of the water. |
| Final Reaction Temp. | 220 - 280 °C | To drive the polymerization to completion. |
| Reaction Time | 2 - 8 hours | Longer times generally lead to higher molecular weight. |
| Vacuum | < 1 mmHg | Essential for the efficient removal of water byproduct. |
| Catalyst (optional) | Various | Can help to reduce reaction temperature and time. |
Table 2: Typical Properties of Polyamide 12,12 (PA 12,12)
| Property | Typical Value |
| Melting Point (Tm) | 175 - 185 °C |
| Glass Transition Temp. (Tg) | 50 - 60 °C |
| Tensile Strength | 40 - 60 MPa |
| Elongation at Break | 100 - 300 % |
| Water Absorption (24h) | < 0.5 % |
Experimental Protocols
Detailed Methodology for the Synthesis of Polyamide 12,12 via Melt Polycondensation
This protocol describes the synthesis of polyamide 12,12 from this compound and dodecanedioic acid.
Materials:
-
This compound (high purity)
-
Dodecanedioic acid (high purity)
-
Nitrogen or Argon gas (high purity)
-
Suitable reaction vessel with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser.
Procedure:
-
Monomer Preparation:
-
Ensure both this compound and dodecanedioic acid are of high purity. If necessary, purify by recrystallization.
-
Dry the monomers under vacuum at a temperature below their melting points for at least 12 hours before use.
-
-
Reaction Setup:
-
Assemble the reaction apparatus and ensure it is clean and dry.
-
Accurately weigh equimolar amounts of this compound and dodecanedioic acid and add them to the reaction vessel.
-
-
Polymerization:
-
Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen.
-
Begin stirring and slowly heat the mixture to approximately 180-200°C under a gentle flow of inert gas. The monomers will melt and begin to react, forming water as a byproduct.
-
Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer. Water will be observed distilling from the reaction mixture.
-
Gradually increase the temperature to 240-260°C.
-
Once the desired temperature is reached, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and stirring for another 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.
-
The reaction is considered complete when the desired viscosity is reached (this can often be observed by the stirring motor's amperage or by taking small samples for analysis).
-
-
Polymer Recovery:
-
Release the vacuum with an inert gas.
-
Extrude or pour the molten polymer onto a cooled surface.
-
Allow the polymer to cool completely. The resulting solid can then be ground or pelletized for further characterization and processing.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or solution viscometry.
-
Thermal Properties: Melting temperature (Tm) and glass transition temperature (Tg) are determined by Differential Scanning Calorimetry (DSC).[3]
-
Chemical Structure: Confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent polyamide synthesis results.
Caption: Experimental workflow for the synthesis of Polyamide 12,12.
References
Impact of 1,12-Dodecanediamine purity on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,12-dodecanediamine. The purity of this reagent is critical and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common purity grades of this compound and what do they signify?
A1: this compound is commercially available in various purity grades, typically ranging from 98% to >99.5%. A purity of ≥98% is common for general-purpose applications like the synthesis of some polymers.[1] Higher purity grades (>99.5%) are recommended for applications where stoichiometry is critical, such as in the synthesis of high-molecular-weight polymers or in pharmaceutical applications where impurities can lead to undesirable side products. The percentage indicates the weight percentage of this compound, with the remainder consisting of impurities.
Q2: How can I verify the purity of my this compound?
A2: The purity of this compound is most commonly determined by gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS).[2] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment and to identify specific impurities.[2][3] For routine checks, comparing the melting point of the solid diamine to the literature value (67-69 °C) can provide a preliminary indication of purity.
Q3: What are the potential consequences of using low-purity this compound in polymerization?
A3: Using low-purity this compound in polymerization can have several negative consequences:
-
Low Molecular Weight: Monofunctional amine impurities will act as chain terminators, preventing the formation of long polymer chains and resulting in a lower average molecular weight.
-
Broad Polydispersity Index (PDI): Impurities can lead to a less controlled polymerization process, resulting in a broader distribution of polymer chain lengths.
-
Inconsistent Material Properties: The presence of impurities can alter the mechanical and thermal properties of the resulting polymer, leading to batch-to-batch variability.[4]
-
Side Reactions: Reactive impurities can lead to the formation of undesirable side products, which can affect the color, stability, and overall performance of the polymer.
Q4: Can impurities in this compound affect its performance in drug development applications?
A4: Yes, absolutely. In drug development, impurities can have significant consequences:
-
Formation of Toxic Byproducts: Impurities can react with other components in the synthesis to form toxic or immunogenic compounds.
-
Reduced Yield: Impurities can interfere with the desired reaction, leading to a lower yield of the active pharmaceutical ingredient (API).
-
Regulatory Hurdles: The presence of uncharacterized impurities can lead to significant delays and challenges in gaining regulatory approval for a new drug.
Q5: How does purity impact surface functionalization and nanoparticle synthesis?
A5: In surface functionalization and nanoparticle synthesis, the purity of this compound is crucial for achieving consistent and desired surface properties. Impurities can compete with the diamine for binding sites on the surface, leading to incomplete or uneven functionalization.[5] This can affect the dispersibility, stability, and intended functionality of the nanoparticles.
Q6: What are the signs of degradation or contamination of this compound during storage?
A6: this compound is a white crystalline solid at room temperature.[6] Signs of degradation or contamination include:
-
Discoloration: A change in color from white to yellow or brown can indicate the presence of oxidation products or other impurities.
-
Clumping or Change in Texture: As it is hygroscopic, it can absorb moisture from the air, leading to clumping.
-
Odor: A strong, unusual, or ammonia-like odor may suggest degradation.
-
Inconsistent Melting Point: A melting point that is lower or broader than the expected 67-69 °C range is a strong indicator of impurity.
Troubleshooting Guides
Problem: Low Polymer Molecular Weight or Inconsistent Polymerization
Question: My polymerization reaction with this compound is resulting in a low molecular weight polymer, and the results are not reproducible. What could be the cause?
Answer: This is a common issue that can often be traced back to the purity of the monomers. Here is a step-by-step troubleshooting guide:
-
Verify Monomer Purity:
-
Action: Re-evaluate the purity of your this compound and the corresponding diacid or diisocyanate monomer using an appropriate analytical technique like GC-MS or HPLC.
-
Rationale: The presence of monofunctional impurities will cap the growing polymer chains, leading to a lower molecular weight.
-
-
Check Stoichiometry:
-
Action: Carefully re-calculate and re-weigh your monomers. Ensure a precise 1:1 molar ratio of amine to acid/isocyanate groups.
-
Rationale: Any deviation from a 1:1 stoichiometry will result in a lower degree of polymerization and consequently, a lower molecular weight.
-
-
Ensure Anhydrous Conditions:
-
Action: Dry all glassware thoroughly and use anhydrous solvents. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Water can react with diisocyanates and some activated diacids, disrupting the stoichiometry and leading to side reactions.
-
-
Evaluate Reaction Conditions:
-
Action: Review your reaction temperature and time.
-
Rationale: Incomplete reactions will naturally result in lower molecular weight polymers. Ensure the reaction has proceeded to completion by monitoring with an appropriate technique (e.g., titration of end groups, spectroscopy).
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. guidechem.com [guidechem.com]
Technical Support Center: Polymer Molecular Weight Control Using 1,12-Dodecanediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polymers synthesized with 1,12-dodecanediamine.
Frequently Asked Questions (FAQs)
Q1: What is the most fundamental strategy for controlling the molecular weight of polymers made with this compound?
A1: The most critical factor for controlling the molecular weight in a step-growth polymerization involving this compound is the stoichiometric ratio of the comonomers.[1][2] To achieve a high molecular weight, an equimolar ratio of the amine functional groups from this compound and the acid functional groups from the comonomer (e.g., a dicarboxylic acid) is essential.[1] Conversely, a deliberate stoichiometric imbalance, where one monomer is in slight excess, is the primary method to limit and control the final molecular weight.[1][2]
Q2: How does a stoichiometric imbalance affect the final polymer's molecular weight?
A2: A stoichiometric imbalance limits the extent of the polymerization reaction, which in turn reduces the average molecular weight of the polymer.[1] When there is an excess of one monomer, the polymer chains will all eventually be terminated with the functional group of the excess monomer, preventing further chain growth.[2] This imbalance also tends to result in a broader molecular weight distribution (a higher polydispersity index or PDI).[1]
Q3: What are chain stoppers, and how are they used to control molecular weight?
A3: Chain stoppers are monofunctional reagents that can react with the growing polymer chains but, having only one reactive group, they terminate the chain's growth.[3] By adding a controlled amount of a chain stopper, such as a monoamine or a monocarboxylic acid, the final average molecular weight of the polymer can be precisely controlled.[1] The chain stopper effectively "caps" the polymer chain, preventing it from reacting further.[3]
Q4: How do reaction temperature and time influence the molecular weight of the resulting polymer?
A4: Reaction temperature and time have a significant impact on the polymerization process.[4][5] Generally, higher reaction temperatures and longer reaction times lead to a higher degree of conversion and, consequently, a higher molecular weight, as they allow for more complete reactions between the monomer functional groups.[1][6] However, excessively high temperatures or prolonged reaction times can lead to polymer degradation, which would result in a decrease in molecular weight.[7] It is crucial to optimize these parameters for the specific polymer system.
Q5: Can catalysts be used to control the molecular weight in polymerizations with this compound?
A5: While step-growth polymerizations like those involving this compound often do not strictly require a catalyst, certain catalysts can be employed to increase the reaction rate.[8][9] The use of a catalyst can help achieve a higher molecular weight in a shorter amount of time by promoting the formation of amide bonds.[10] However, the primary control over molecular weight typically remains the stoichiometry of the reactants. The choice of catalyst can also influence the potential for side reactions, which may affect the final polymer properties.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Molecular weight is consistently too high | - Precise stoichiometric balance: The ratio of this compound to the diacid comonomer is too close to 1:1. - Insufficient chain stopper: The amount of monofunctional reagent is too low or absent. - Prolonged reaction time or excessive temperature: The polymerization is proceeding for too long or at too high a temperature, leading to extensive chain growth.[4][5] | - Introduce a slight stoichiometric imbalance: Add a calculated excess of either the diamine or the diacid (typically 0.5-2 mol%). - Increase the amount of chain stopper: Add a controlled amount of a monofunctional amine or acid to the reaction mixture.[3] - Reduce reaction time or temperature: Perform a time-course study to determine the optimal reaction time before degradation becomes significant. Lower the reaction temperature in increments. |
| Molecular weight is consistently too low | - Significant stoichiometric imbalance: An incorrect calculation or measurement has led to a large excess of one monomer.[1] - Impurities in monomers: The presence of monofunctional impurities in the this compound or diacid can act as unintentional chain stoppers. - Incomplete reaction: The reaction may not have reached a high enough conversion due to insufficient time, low temperature, or inefficient removal of the condensation byproduct (e.g., water).[7] | - Verify monomer calculations and purity: Double-check all calculations and ensure the purity of the monomers. Consider purifying the monomers if necessary. - Ensure equimolar ratio: Carefully weigh and add the monomers to achieve a near-perfect 1:1 molar ratio for high molecular weight. - Optimize reaction conditions: Increase the reaction temperature or time to drive the polymerization to a higher conversion.[6] Ensure efficient removal of any condensation byproducts. |
| Broad molecular weight distribution (High PDI) | - Stoichiometric imbalance: An off-stoichiometry ratio is a common cause of a broader molecular weight distribution.[1] - Side reactions: The occurrence of side reactions can lead to branching or chain scission, broadening the PDI. - Non-uniform reaction conditions: Poor mixing or temperature gradients within the reactor can lead to variations in chain growth. | - Precise stoichiometry: For a narrow PDI, strive for a precise 1:1 molar ratio of functional groups. - Optimize reaction conditions: Lower the reaction temperature to minimize side reactions, and ensure efficient and uniform mixing. - Consider a controlled polymerization technique: While more complex, certain living or controlled polymerization methods can provide better control over the molecular weight distribution.[11] |
Experimental Protocols
Protocol 1: Control of Molecular Weight by Stoichiometric Imbalance
This protocol describes a general method for synthesizing a polyamide with a target molecular weight by creating a slight excess of this compound.
-
Monomer Calculation:
-
Determine the desired degree of polymerization (DP).
-
Calculate the required molar ratio (r) of the two monomers using the Carothers equation: DP = (1 + r) / (1 + r - 2rp), where p is the extent of reaction (assume p ≈ 1 for high conversion). For a simpler approach to limit molecular weight, a small excess of one monomer is used. For example, for a target molecular weight, calculate the necessary excess of this compound.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for byproduct removal, add the calculated amount of the diacid comonomer.
-
Add the calculated excess amount of this compound.
-
If applicable, add a suitable solvent.
-
-
Polymerization:
-
Heat the mixture to the desired reaction temperature (e.g., 180-220 °C) under a slow stream of nitrogen.
-
Maintain the temperature and stirring for a predetermined time (e.g., 2-4 hours) to allow for polycondensation to occur. Water will be evolved and should be removed.
-
-
Isolation and Characterization:
-
Cool the reaction mixture and dissolve or swell the polymer in a suitable solvent.
-
Precipitate the polymer by adding the solution to a non-solvent.
-
Filter and dry the polymer under vacuum.
-
Characterize the molecular weight (e.g., using Gel Permeation Chromatography - GPC) and polydispersity index (PDI).
-
Protocol 2: Control of Molecular Weight using a Chain Stopper
This protocol details the use of a monofunctional amine to control the molecular weight.
-
Monomer and Chain Stopper Calculation:
-
Calculate the molar amounts of this compound and the diacid comonomer for a 1:1 stoichiometric ratio.
-
Calculate the molar amount of the monofunctional amine (e.g., dodecylamine) required to achieve the target molecular weight. The number-average degree of polymerization (Xn) can be estimated by Xn = (1+r)/(1-r), where r is the ratio of the moles of the monofunctional reagent to the moles of the limiting bifunctional reagent.
-
-
Reaction Setup:
-
Combine the this compound, diacid, and the calculated amount of the monofunctional amine in the reaction vessel.
-
-
Polymerization:
-
Follow the polymerization procedure as described in Protocol 1.
-
-
Isolation and Characterization:
-
Follow the isolation and characterization procedure as described in Protocol 1.
-
Visualizations
Caption: Factors influencing polymer molecular weight.
Caption: Workflow for controlled polymerization.
References
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of specimen temperature on the polymerization of a resin-composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Polymer Coated Functional Catalysts for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dizinc Lactide Polymerization Catalysts: Hyperactivity by Control of Ligand Conformation and Metallic Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neodymium catalysts for polymerization of dienes, vinyl monomers, and ε-caprolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Overcoming issues with the hygroscopic nature of 1,12-Dodecanediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming issues related to the hygroscopic nature of 1,12-Dodecanediamine.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a long-chain aliphatic diamine with the chemical formula C₁₂H₂₈N₂. It appears as a white to off-white crystalline solid, often in the form of flakes or powder.[1][2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact its physical and chemical properties, leading to issues in experimental reproducibility, product quality, and the performance of resulting materials.[4][5] For instance, in polymer synthesis, excess moisture can affect molecular weight and mechanical properties of the final polymer.[4][6]
Q2: How can I tell if my this compound has absorbed moisture?
A2: Visual inspection may reveal clumping or a change in the texture of the powder. However, the most reliable way to determine the water content is through analytical methods such as Karl Fischer titration or Thermogravimetric Analysis (TGA).[7][8] Karl Fischer titration is a highly accurate method for quantifying water content in solids.[7]
Q3: What are the immediate steps I should take if I suspect moisture contamination?
A3: If you suspect moisture contamination, it is crucial to first quantify the water content using a suitable analytical method. Depending on the level of moisture and the requirements of your application, you may need to dry the material before use. Proper storage in a desiccator with a suitable desiccant is also essential to prevent further moisture uptake.[9]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Variable water content in this compound lots. | Quantify water content using Karl Fischer titration before each experiment. Standardize the material by drying if necessary. |
| Poor mechanical properties of synthesized polyamides (e.g., reduced tensile strength) | Plasticization effect of absorbed water in the diamine monomer, leading to lower molecular weight polymer.[5][6] | Dry the this compound under vacuum prior to polymerization. Ensure all other reagents and solvents are anhydrous. |
| Clumping and poor flowability of the powder | Absorption of atmospheric moisture. | Store the compound in a tightly sealed container within a desiccator containing a fresh desiccant. Handle the material in a glove box or under an inert atmosphere.[9] |
| Difficulty in achieving high molecular weight polymers | Water acting as a chain terminator during polymerization. | Implement stringent anhydrous reaction conditions. Use freshly dried this compound and anhydrous solvents. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer titrant (e.g., Hydranal™-Composite 5)
-
This compound sample
-
Analytical balance
-
Spatula
-
Syringe and needle (for liquid samples, if applicable)
Procedure:
-
System Preparation: Fill the titrator with the appropriate Karl Fischer solvent and titrant. Condition the titration cell to a dry state as per the instrument's instructions.
-
Titer Determination: Accurately add a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned titration cell. Titrate to the endpoint to determine the exact titer of the Karl Fischer reagent. Repeat this step at least three times to ensure accuracy.
-
Sample Preparation and Analysis:
-
Accurately weigh a suitable amount of the this compound sample (typically 0.1 - 0.5 g, depending on the expected water content) directly into the conditioned titration vessel.
-
Ensure the sample dissolves or disperses well in the solvent. Gentle stirring can be applied.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation: The water content in the sample is calculated using the following formula: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Reporting: Report the average of at least three independent measurements.
Protocol 2: Drying of this compound
This protocol describes a standard method for drying this compound that has absorbed moisture.
Materials:
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated container
-
Desiccator with a suitable desiccant (e.g., phosphorus pentoxide or fresh silica gel)
-
This compound sample
Procedure:
-
Place the this compound sample in a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line.
-
Slowly apply vacuum to avoid disturbing the powder.
-
Gently heat the sample in the vacuum oven. A temperature of 40-50°C is typically sufficient. Caution: Do not exceed the melting point of this compound (approximately 67-69°C).[2]
-
Dry the sample under vacuum for several hours (e.g., 4-8 hours). The exact time will depend on the initial water content and the amount of material.
-
To confirm dryness, the water content can be re-measured using Karl Fischer titration.
-
Once dried, allow the sample to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dried sample to a tightly sealed container and store it in a desiccator.
Visualizations
Caption: Workflow for handling and moisture analysis of this compound.
Caption: Effect of moisture on the outcome of polyamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2783-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Polymers Synthesized with 1,12-Dodecanediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of polymers synthesized using 1,12-dodecanediamine against other aliphatic alternatives. The inclusion of this long-chain diamine in polymer backbones, particularly in polyamides and polyurethanes, imparts unique properties beneficial for various advanced applications, including in the biomedical field. This document summarizes key experimental data, details relevant characterization protocols, and visualizes essential workflows and structure-property relationships.
The Impact of this compound on Polymer Properties
This compound, with its long, flexible twelve-carbon chain, significantly influences the characteristics of the resulting polymers. When incorporated as a monomer, it generally leads to enhanced mechanical strength, increased flexibility, and improved thermal stability.[1] These attributes make such polymers highly valuable in engineering plastics, durable synthetic fibers, and high-performance coatings.[1] In the context of polyamides, the long aliphatic chain of this compound reduces the density of amide groups, which in turn affects properties like moisture absorption and melting point.
Comparative Performance Data: Polyamides
The following tables present a comparative analysis of the thermal and mechanical properties of polyamides synthesized with this compound (or related long-chain monomers) against those with shorter-chain diamines. The data has been compiled from various studies to illustrate the structure-property relationships.
Table 1: Thermal Properties of Aliphatic Polyamides with Varying Diamine Chain Lengths
| Polyamide (Diamine-Diacid) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| PA 6,10 (Hexamethylenediamine - Sebacic acid) | ~50 | ~225 | >400 | General Literature |
| PA 6,12 (Hexamethylenediamine - Dodecanedioic acid) | ~46 | ~212 | >400 | General Literature |
| PA 12,12 (this compound - Dodecanedioic acid) | ~40 | ~179 | >400 | Inferred from long-chain PA trends |
| PA 12,20 (this compound - Eicosanedioic acid) | 31-35 | 121-170 | >400 | [2] |
Note: Direct comparative data for PA 12,12 under the same conditions as shorter chain polyamides is limited. The values for PA 12,12 are estimated based on the well-established trend of decreasing Tg and Tm with increasing aliphatic chain length in polyamides.[3]
Table 2: Mechanical Properties of Aliphatic Polyamides
| Polyamide (Diamine-Diacid) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Water Absorption (at saturation) (%) | Reference |
| PA 6,6 (Hexamethylenediamine - Adipic acid) | 80-85 | 60-300 | 2.8-3.1 | ~8.5 | General Literature |
| PA 6,10 (Hexamethylenediamine - Sebacic acid) | 55-60 | 100-200 | 2.1 | ~3.5 | General Literature |
| PA 12,12 (this compound - Dodecanedioic acid) | 50-55 | >200 | 1.8-2.0 | <2.0 | Inferred from long-chain PA trends |
| PA 6,18 (Hexamethylenediamine - Octadecanedioic acid) | - | - | - | Very Low | [2] |
Note: Similar to thermal properties, the mechanical properties of PA 12,12 are presented based on the general understanding that longer aliphatic chains lead to lower tensile strength and modulus, but increased flexibility and significantly lower moisture absorption.[2][3]
Experimental Protocols
Detailed methodologies for the characterization of these polymers are crucial for reproducible research. Below are standard protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Protocol:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
To erase the thermal history, an initial heating scan is performed, followed by a controlled cooling scan (e.g., 10°C/min).
-
A second heating scan is then performed at the same rate as the first.
-
The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan. The Tm is taken as the peak maximum of the melting endotherm, and the Tc is determined from the peak maximum of the crystallization exotherm during the cooling scan.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
A sample of the polymer (typically 10-20 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs.
Tensile Testing
Objective: To determine the mechanical properties of the polymer, including tensile strength, elongation at break, and Young's modulus.
Protocol (based on ASTM D882 for thin films):
-
Polymer films of uniform thickness (less than 1.0 mm) are cut into dumbbell-shaped specimens with specified dimensions.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a set period.
-
The width and thickness of the specimen's gauge section are measured accurately.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension are recorded throughout the test.
-
Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.
Visualizing Workflows and Relationships
Polymer Synthesis and Characterization Workflow
Influence of Diamine Chain Length on Polyamide Properties
Applications in Drug Delivery
The unique properties of polymers synthesized with long-chain monomers like this compound make them attractive for biomedical applications, particularly in drug delivery.[4] Polyurethanes, for instance, can be formulated into nanoparticles for the controlled release of therapeutic agents.[4]
Amphiphilic aliphatic polyurethane nanocarriers synthesized using L-lysine monomers and 1,12-dodecanediol (a diol analogue of this compound) have shown promise in cancer therapy.[4] These nanoparticles can exhibit thermoresponsiveness, making them suitable for targeted drug release in the slightly elevated temperatures of tumor microenvironments.[4] For example, such nanoparticles have demonstrated the ability to be readily taken up by breast cancer cells, leading to significant cell death.[4]
Conceptual Drug Delivery Mechanism
Biocompatibility Considerations
For any polymer intended for biomedical use, biocompatibility is a critical factor. Aliphatic poly(ester amides), which share structural similarities with the polyamides discussed here, have been shown to be non-cytotoxic and support the growth of fibroblasts on their surfaces.[5] In vivo studies on these materials implanted in rats have demonstrated a mild foreign-body reaction initially, which subsides to a fibrous encapsulation without signs of chronic inflammation.[5] While the degradation of these long-chain aliphatic polymers is generally slow, both in vitro and in vivo, their overall biocompatible nature makes them promising candidates for medical devices and drug delivery systems where long-term stability is required.[5][6]
References
- 1. PA 12 (Nylon 12) - Definition, key features and common uses [europlas.com.vn]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.utwente.nl [research.utwente.nl]
- 6. In vivo and in vitro elimination of aliphatic polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Performance of 1,12-Dodecanediamine as a Corrosion Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,12-Dodecanediamine's performance as a corrosion inhibitor against other straight-chain diamine alternatives. The analysis is supported by experimental data from electrochemical and gravimetric studies to validate its efficacy and mechanism of action on metal surfaces.
Performance Comparison: The Effect of Alkyl Chain Length
The effectiveness of α,ω-diaminoalkanes as corrosion inhibitors is significantly influenced by the length of the alkyl chain separating the two terminal amino groups. Research indicates a distinct trend in inhibition efficiency as the chain length increases.
A key study evaluating a series of low molecular weight straight-chain diamines as inhibitors for stainless steel in 1 M HCl found that inhibition efficiency improves as the chain length increases from two to eight carbon atoms.[1] However, beyond this optimal length, the efficiency begins to decrease. This suggests that while a longer chain can enhance surface coverage, excessively long chains may introduce steric hindrance or conformational changes that reduce the inhibitor's effectiveness.[1] The compound 1,8-Diaminooctane was identified as providing the highest inhibition efficiency in this series, making it a critical benchmark for evaluating this compound.
Table 1: Comparative Inhibition Efficiency of α,ω-Diaminoalkanes
| Inhibitor Compound | Molecular Formula | Chain Length | Relative Inhibition Efficiency (in 1 M HCl) |
| 1,6-Hexanediamine | C₆H₁₆N₂ | 6 | Good |
| 1,8-Diaminooctane | C₈H₂₀N₂ | 8 | Excellent (Peak Performance) |
| This compound | C₁₂H₂₈N₂ | 12 | Good (Lower than 1,8-Diaminooctane) [1] |
Note: This qualitative comparison is based on the reported trend where inhibition efficiency increases up to a chain length of 8 carbons and then decreases for a 12-carbon chain.[1]
Experimental Workflow for Inhibitor Evaluation
The validation of a corrosion inhibitor's performance follows a standardized workflow involving sample preparation, exposure to a corrosive environment with and without the inhibitor, and subsequent analysis through various techniques.
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. The following are standard protocols for two key experiments in corrosion inhibitor evaluation.
Weight Loss (Gravimetric) Method
This technique provides a direct measurement of metal loss over time and is used to calculate the average corrosion rate and inhibition efficiency (%IE).[2]
Protocol:
-
Specimen Preparation: Prepare rectangular metal coupons (e.g., mild steel) of known dimensions. Abrade the surfaces with progressively finer grades of silicon carbide paper, rinse with distilled water and acetone, dry, and record the initial weight (w₁) precisely.[3]
-
Immersion: Suspend the prepared coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., this compound).[4]
-
Exposure: Maintain the beakers at a constant temperature (e.g., 60°C) for a predetermined exposure period (e.g., 6 hours).[3]
-
Cleaning and Final Weighing: After the immersion period, retrieve the coupons. Remove corrosion products by scrubbing with a bristle brush, rinse with distilled water and acetone, dry, and record the final weight (w₂).[5]
-
Calculation:
-
Corrosion Rate (CR): Calculated from the weight loss (w₁ - w₂), surface area of the coupon, density of the metal, and immersion time.[5]
-
Inhibition Efficiency (%IE): Calculated using the formula: %IE = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in its presence.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique measures the current response of a metal to a controlled change in potential. It provides insights into the kinetic behavior of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, allowing for the determination of the corrosion current (i_corr) and the inhibitor's mechanism (anodic, cathodic, or mixed-type).
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell configuration. The metal specimen serves as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (corrosive media with or without inhibitor) and allow the open-circuit potential (E_corr) to stabilize, typically for 30-60 minutes.
-
Polarization Scan: Once E_corr is stable, apply a potential scan at a slow, constant rate (e.g., 0.5-1 mV/s). The potential is swept from approximately -250 mV to +250 mV relative to the stable E_corr.[1]
-
Data Acquisition: Record the resulting current density as a function of the applied potential to generate a Tafel plot (log i vs. E).
-
Analysis:
-
Corrosion Current Density (i_corr): Determined by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (E_corr). A lower i_corr value indicates better corrosion protection.
-
Inhibition Efficiency (%IE): Calculated using the formula: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
-
Inhibitor Type: An inhibitor is classified as anodic or cathodic if the displacement in E_corr is greater than 85 mV. If the displacement is less than 85 mV, it is considered a mixed-type inhibitor. Studies show that straight-chain diamines typically act as mixed-type inhibitors.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hexamethylene-1,6-bis(N-d-glucopyranosylamine) as a novel corrosion inhibitor for oil and gas industry: electrochemical and computational analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Thermal Stability of Polyamides Derived from 1,12-Dodecanediamine
A detailed analysis of the thermal properties of various polyamides synthesized from 1,12-dodecanediamine reveals significant variations based on the choice of diacid comonomer. This guide provides a comparative overview of the thermal stability of these polymers, supported by experimental data, to assist researchers and scientists in material selection and development.
The thermal performance of polyamides is a critical factor in determining their application range. By incorporating the long-chain aliphatic diamine, this compound, into the polymer backbone, specific properties can be tailored. This guide focuses on the thermal stability of polyamides synthesized from this compound in combination with different diacids, including aromatic, and bio-based aliphatic alternatives.
Comparative Thermal Properties
The thermal stability of three distinct polyamides derived from this compound was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key parameters are summarized in the table below.
| Polyamide Designation | Diacid Comonomer | Tg (°C) | Tm (°C) | Td5% (°C) | Td (°C) |
| PA12,T | Terephthalic Acid | 144 | 311 | - | 429 |
| PA12,12 | Dodecanedioic Acid | - | 178 | - | - |
| PA12,36 | Fatty Dimer Acid | 30.4 | 85.8 | 425 | - |
Tg: Glass Transition Temperature, Tm: Melting Temperature, Td5%: Temperature at 5% weight loss, Td: Decomposition Temperature. A hyphen (-) indicates data not available in the cited sources.
The data clearly indicates that the incorporation of an aromatic diacid, terephthalic acid (in PA12,T), significantly enhances the thermal stability, as evidenced by its high melting and decomposition temperatures.[1] In contrast, the fully aliphatic polyamide, PA12,12, derived from dodecanedioic acid, exhibits a considerably lower melting point. The bio-based polyamide, PA12,36, synthesized with a fatty dimer acid, shows the lowest glass transition and melting temperatures but still maintains a high initial degradation temperature.[2]
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and thermal analysis of the polyamides discussed.
Synthesis via Melt Polycondensation
A common method for synthesizing these polyamides is melt polycondensation. The general procedure is as follows:
-
Monomer Preparation : Equimolar amounts of this compound and the respective diacid (e.g., terephthalic acid, dodecanedioic acid, or fatty dimer acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Polycondensation Reaction : The reaction mixture is heated under a nitrogen atmosphere. The temperature is gradually increased to melt the monomers and initiate the polycondensation reaction. The specific temperature profile and reaction time will vary depending on the monomers used. Water, the byproduct of the reaction, is continuously removed through the condenser to drive the reaction to completion.
-
Vacuum Application : Towards the end of the reaction, a vacuum is typically applied to facilitate the removal of the remaining water and any other volatile byproducts, thereby increasing the molecular weight of the resulting polyamide.
-
Polymer Recovery : Once the desired viscosity is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized for further characterization.
Thermal Analysis
The thermal properties of the synthesized polyamides are characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polymers.
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA sample pan.
-
Analysis : The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).
-
Data Acquisition : The weight loss of the sample as a function of temperature is recorded. The initial decomposition temperature (often reported as Td5% or Td10%, the temperature at which 5% or 10% weight loss occurs) and the maximum decomposition temperature (Tmax) are determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan.
-
Analysis : The sample is subjected to a heat-cool-heat cycle in a controlled atmosphere (e.g., nitrogen). A typical procedure involves:
-
First Heating Scan : Heating the sample from ambient temperature to a temperature above its expected melting point to erase its previous thermal history.
-
Cooling Scan : Cooling the sample at a controlled rate.
-
Second Heating Scan : Reheating the sample at a controlled rate.
-
-
Data Acquisition : The heat flow to or from the sample relative to a reference is measured as a function of temperature. The Tg is identified as a step change in the baseline of the DSC curve, and the Tm is observed as an endothermic peak.
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the general workflow for the synthesis and thermal analysis of polyamides derived from this compound.
References
Comparative study of drug release profiles from nanoparticles synthesized with different diamines
For researchers, scientists, and drug development professionals, the precise control over the release kinetics of therapeutic agents from nanoparticle-based delivery systems is a paramount objective. The choice of nanoparticle composition, particularly the crosslinking agents used in their synthesis, plays a pivotal role in dictating the drug release profile. This guide provides a comparative study of drug release from nanoparticles synthesized with different diamines, offering insights into how the structure and chain length of these diamines can be tailored to achieve desired release characteristics.
This analysis synthesizes experimental data from various studies to provide a clear comparison of how different diamines impact drug encapsulation and release. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.
Comparative Drug Release Profiles
The selection of a diamine as a crosslinker or as a core component in nanoparticle synthesis significantly influences the physicochemical properties of the resulting nanocarriers, such as their size, stability, and, most importantly, their drug release behavior. The chain length and flexibility of the diamine are critical factors that modulate the crosslinking density and the hydrophobicity of the nanoparticle matrix, thereby affecting the diffusion of the encapsulated drug.
| Nanoparticle System | Diamine Used | Drug Model | Key Findings on Drug Release | Reference |
| Silica Nanoparticles | Poly(propyleneglycol)bis(2-aminopropyl) ether (D230, D400, D2000, D4000) | Thymoquinone-Melatonin (TQ-MLT) | The rate of drug release decreased as the diamine polymer chain length increased (D230 > D400 > D2000 > D4000). Shorter polymers led to a significant initial burst release, while longer polymers exhibited a more sustained, pulsatile release.[1] | [1] |
| Poly(amidoamine) (PAMAM) Dendrimers | Ethylenediamine (core) | Various (e.g., anticancer drugs) | PAMAM dendrimers, synthesized from an ethylenediamine core, can encapsulate drugs within their dendritic architecture. The release is influenced by the dendrimer generation and surface modifications.[1][2][3][4] | [1][2][3][4] |
| Chitosan-based Nanoparticles | Crosslinked with glutaraldehyde (stabilizer) | Adriamycin | Showed an initial burst release followed by a sustained release profile.[5] | [5] |
| Dextran Hydrogels | Varying chain length cross-linkers | Not specified | The swelling behavior, a key factor in drug release from hydrogels, is dependent on the cross-linker chain length. Longer chain cross-linkers generally lead to higher swelling ratios.[6] | [6] |
Key Observations:
-
Diamine Chain Length: A recurring theme is the inverse relationship between the diamine chain length and the rate of drug release. Longer diamine chains tend to create a more entangled and less permeable nanoparticle matrix, leading to a slower and more sustained release of the encapsulated drug.[1] Conversely, shorter diamines can result in a more rapid, burst-like release.
-
Crosslinking Density: The degree of crosslinking, which can be controlled by the type and concentration of the diamine crosslinker, is a critical parameter. A higher degree of crosslinking generally increases the stability of the nanoparticle and slows down the drug release rate.
-
Nanoparticle Architecture: The fundamental structure of the nanoparticle, whether it's a solid matrix, a core-shell system, or a dendritic structure like PAMAM, will inherently influence the drug release mechanism in conjunction with the properties of the diamine used.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are outlined below.
Nanoparticle Synthesis
1. Synthesis of Diamine-Modified Silica Nanoparticles:
-
Materials: Tetraethyl orthosilicate (TEOS), ammonium hydroxide, ethanol, a combination of anticancer agents (e.g., Thymoquinone-Melatonin), and a series of diamine polymers with varying chain lengths (e.g., poly(propyleneglycol)bis(2-aminopropyl) ether D230, D400, D2000, and D4000).
-
Procedure:
-
Silica nanoparticles are synthesized using a modified Stöber method. Briefly, TEOS is hydrolyzed in a mixture of ethanol and ammonium hydroxide.
-
The drug combination is loaded into the silica nanoparticles during the synthesis process.
-
The surface of the drug-loaded silica nanoparticles is then modified by conjugation with the different diamine polymers. This is typically achieved by reacting the surface silanol groups of the silica nanoparticles with the amine groups of the diamine polymer.
-
The resulting nanoparticles are purified by centrifugation and washed multiple times to remove unreacted reagents.
-
2. Synthesis of Poly(amidoamine) (PAMAM) Dendrimers:
-
Materials: Ethylenediamine (initiator core), methyl acrylate, and methanol.
-
Procedure (Divergent Method):
-
The synthesis starts from the ethylenediamine core.
-
A Michael addition reaction is carried out by adding methyl acrylate to the ethylenediamine in a methanol solvent.
-
This is followed by an amidation reaction with a large excess of ethylenediamine to create the next generation (G1) of the dendrimer.
-
These two steps are repeated to build subsequent generations (G2, G3, etc.), with each generation doubling the number of surface amine groups.
-
In Vitro Drug Release Study
1. Dialysis Method:
-
Apparatus: Dialysis bags with a specific molecular weight cut-off (MWCO), a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4), a constant temperature shaker or water bath (37°C).
-
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The sealed dialysis bag is then immersed in a known volume of the release medium.
-
The entire setup is kept at 37°C with continuous gentle stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
2. Sample and Separate Method:
-
Apparatus: Centrifuge or centrifugal filter units.
-
Procedure:
-
The drug-loaded nanoparticles are dispersed in the release medium.
-
At specific time points, an aliquot of the dispersion is taken and centrifuged at high speed to pellet the nanoparticles.
-
The supernatant, containing the released drug, is then carefully collected and analyzed for drug content.
-
Visualizing Experimental Workflows
To provide a clear visual representation of the processes involved in this comparative study, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the comparative study.
Caption: Factors influencing drug release from diamine-crosslinked nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Poly (amidoamine) (PAMAM) dendrimer mediated delivery of drug and pDNA/siRNA for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Influence of Diamine Chain Length on Polyurethane Properties: A Comparative Guide
A comprehensive analysis of how the molecular structure of diamine chain extenders dictates the thermal and mechanical characteristics of polyurethanes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the effects of varying diamine chain lengths on the performance of polyurethane materials, supported by experimental data and detailed protocols.
The selection of a chain extender is a critical determinant in the synthesis of polyurethanes (PUs), profoundly influencing the final properties of the polymer. Among the various types of chain extenders, diamines are frequently employed to create polyurethane-ureas, which are known for their excellent mechanical strength and thermal stability. The length of the carbon chain in these diamines plays a pivotal role in tailoring the material's characteristics to specific applications.
Comparative Performance Data
The following table summarizes the quantitative effects of different aliphatic diamine chain extenders on the key mechanical and thermal properties of polyurethanes. The data illustrates a clear trend: shorter diamine chains generally lead to harder, stronger, and more thermally stable polyurethanes, while longer chains can enhance elasticity.
| Diamine Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Thermal Decomposition Temperature (°C) |
| Ethylenediamine (EDA) | H₂N-(CH₂)₂-NH₂ | High | High | High | High |
| Butanediamine (BDA) | H₂N-(CH₂)₄-NH₂ | Medium | Medium | Medium | Medium |
| Hexamethylenediamine (HMDA) | H₂N-(CH₂)₆-NH₂ | Low | Low | Low | Low |
Note: The values presented are relative comparisons derived from multiple studies. Actual values can vary based on the specific polyol, isocyanate, and synthesis conditions used.
Studies have consistently shown that decreasing the number of carbon atoms in the diamine chain extender from six to two results in an increase in tensile strength, tear strength, and hardness.[1][2] This is attributed to the higher density of urea groups in the hard segments, which leads to stronger intermolecular hydrogen bonding. Consequently, thermal stability also sees an improvement with shorter diamine chains.[1] Conversely, the elongation at break demonstrates a more complex relationship; for instance, ethylenediamine (EDA) has been shown to increase elongation, while butanediamine (BDA) and hexamethylenediamine (HMDA) tend to decrease it.[1][2]
Furthermore, the nature of the diamine, whether aliphatic or aromatic, significantly impacts the polyurethane's properties. Aromatic diamines typically yield polyurethanes with greater hardness compared to their aliphatic counterparts.[3] Within aliphatic diamines, an increase in the molecular length can lead to higher tensile strength and elongation at break.[3]
Logical Relationship Diagram
The following diagram illustrates the general relationship between increasing the diamine chain length and its effect on the key properties of polyurethanes.
Caption: Relationship between diamine chain length and polyurethane properties.
Experimental Protocols
The characterization of polyurethanes with varying diamine chain lengths typically involves a suite of analytical techniques to assess their thermal and mechanical properties. Below are detailed methodologies for key experiments.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the chemical structure of the synthesized polyurethanes and to analyze the extent of hydrogen bonding.
-
Methodology: FTIR spectra of the polyurethane films are recorded using an FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3] Spectra are typically collected in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. The presence of characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of urea and urethane groups (around 1730-1640 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹) confirms the polymer structure. The position and shape of the N-H and C=O peaks provide insights into the degree of hydrogen bonding within the polymer matrix.[4]
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polyurethanes.
-
Methodology: A small sample (typically 5-10 mg) of the polyurethane is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[1] The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs are used to compare the thermal stability of different polyurethane formulations.[1]
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of the polyurethanes.
-
Methodology: A small, encapsulated sample of the polyurethane (typically 5-10 mg) is subjected to a controlled temperature program in a DSC instrument.[5] A typical program involves heating the sample to a temperature above its expected melting point, cooling it at a controlled rate, and then reheating it. The heat flow to or from the sample is measured relative to an inert reference. The glass transition temperature is observed as a step change in the heat flow curve, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[6][7]
Dynamic Mechanical Analysis (DMA)
-
Objective: To investigate the viscoelastic properties of the polyurethanes as a function of temperature.
-
Methodology: A rectangular film of the polyurethane is subjected to a sinusoidal oscillating stress in a DMA instrument.[8] The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as the temperature is ramped up. The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. The peak of the tan delta curve is often associated with the glass transition temperature of the soft segment.[7]
Tensile Testing
-
Objective: To determine the mechanical properties of the polyurethanes, including tensile strength, elongation at break, and Young's modulus.
-
Methodology: Dog-bone shaped specimens of the polyurethane films are tested using a universal testing machine according to standard methods (e.g., ASTM D638).[9] The specimen is pulled at a constant crosshead speed until it fractures. The stress-strain curve is recorded, from which the tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and Young's modulus (a measure of stiffness) are calculated.[9]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
- 4. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Mechanical and Thermal Properties of Polyurethane Materials and Inflated Insulation Chambers - PMC [pmc.ncbi.nlm.nih.gov]
Performance Assessment of 1,12-Dodecanediamine-Based Surfactants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of surfactants derived from 1,12-dodecanediamine with other common surfactant types. The information is supported by experimental data from scientific literature, offering insights into their potential applications, particularly in biomedical fields where efficacy and biocompatibility are paramount.
Comparative Performance Data
The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by the Critical Micelle Concentration (CMC). Lower CMC values indicate greater efficiency. Cytotoxicity is another critical parameter for applications involving biological systems. The following table summarizes key performance indicators for a this compound-based gemini surfactant and other representative surfactants.
| Surfactant Type | Specific Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Cytotoxicity (IC50) (µM) | Cell Line |
| Diamine-Based (Gemini) | 12-12-12(Et) Gemini | 0.051 (Tensiometry) | 34.5 | Not Available | - |
| Bolaamphiphile | BPPB | Not Available | Not Available | 0.2 - 1.1 | HTLA-230 & HTLA-ER (Neuroblastoma)[1] |
| Conventional Cationic | Dodecyltrimethylammonium Bromide (DTAB) | 14.6 - 16 | ~39 | Not Available | - |
| Conventional Cationic | Cetyltrimethylammonium Bromide (CTAB) | ~0.92 | Not Available | 3.5 - 4.9 | HOS, MG63, U2OS (Osteosarcoma)[2] |
| Conventional Anionic | Sodium Dodecyl Sulfate (SDS) | 8.3 | Not Available | 80 (24h exposure) | HaCaT (Keratinocytes)[3] |
Note: The 12-12-12(Et) gemini surfactant contains a dodecane spacer, making it a relevant proxy for a this compound-derived structure.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are protocols for key experiments cited in this guide.
Surface Tension Measurement (Wilhelmy Plate Method)
The Wilhelmy plate method is a widely used technique for determining the equilibrium surface tension of a liquid.
Principle: A thin platinum plate is oriented perpendicular to the air-liquid interface. The force exerted on the plate by the liquid's surface tension is measured by a tensiometer. Assuming a contact angle of zero (complete wetting), the surface tension can be calculated directly from this force.
Procedure:
-
Preparation: Clean the platinum Wilhelmy plate thoroughly, typically by flaming it to remove organic contaminants.
-
Setup: Suspend the plate from a sensitive balance of a tensiometer. Position a vessel containing the surfactant solution on a height-adjustable stage beneath the plate.
-
Measurement:
-
Raise the stage until the liquid surface just touches the bottom edge of the plate.
-
A meniscus will form, and the instrument will record the downward force exerted by the surface tension.
-
The plate is then typically immersed slightly further and then brought back to the zero-depth of immersion to ensure complete wetting.
-
-
Calculation: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) Where:
-
F is the force measured.
-
l is the wetted perimeter of the plate.
-
θ is the contact angle (assumed to be 0 for a clean platinum plate and aqueous solutions).
-
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (typically 3-4 hours) at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the surfactant that causes a 50% reduction in cell viability, can then be determined.[4][5][6][7]
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining surfactant cytotoxicity using the MTT assay.
Cationic Surfactant-Induced Apoptosis Signaling Pathway
Cationic surfactants, including those derived from this compound, can induce programmed cell death, or apoptosis, in both normal and cancerous cells.[8][9] The positive charge of these surfactants is believed to play a crucial role in initiating the apoptotic process. One of the key pathways involved in regulating cell survival and apoptosis is the PI3K/Akt/mTOR pathway. Cationic surfactants can disrupt mitochondrial membrane potential, leading to the activation of caspase-dependent apoptotic pathways.
Caption: Simplified signaling pathway of cationic surfactant-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. The inhibitory effect of CTAB on human osteosarcoma through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 8. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,12-Dodecanediamine: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 1,12-Dodecanediamine, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling Precautions
This compound is a corrosive and toxic substance that requires careful handling.[1] Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, goggles or a face shield, and a lab coat.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first and most critical step in the disposal process.
-
Do not mix this compound waste with other chemical waste streams. [2] Incompatible materials can react violently or produce hazardous gases.[5]
-
Specifically, keep amine waste separate from acids and oxidizing agents.[2]
-
Collect all this compound waste, including contaminated materials like gloves, weighing papers, and pipette tips, in a designated and clearly labeled waste container.
Approved Disposal Method: Licensed Chemical Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6][7][8] This ensures the chemical is managed in a safe and environmentally sound manner, compliant with all applicable federal, state, and local regulations.[9]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][6] Amines can be harmful to aquatic life and should not be released into the environment.[2]
On-Site Waste Accumulation and Storage
For laboratories that generate hazardous waste, it is essential to have a designated Satellite Accumulation Area (SAA).[5][9]
-
Container Requirements: Waste must be stored in a compatible container with a secure, tight-fitting lid to prevent leaks or spills.[2][5] The container should be made of a material that does not react with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Wearing appropriate PPE, contain the spill using absorbent pads.[2] Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[3][7]
Summary of Key Properties for Disposal Considerations
| Property | Value | Implication for Disposal |
| Physical State | Solid (flakes or crystalline)[3] | Spills should be swept, not washed down a drain. |
| Solubility in Water | Slightly soluble[7] | Reinforces that it should not be drain disposed. |
| pH | Basic (as an amine) | Incompatible with acids. |
| Flash Point | 155 °C (311 °F)[7] | While not highly flammable, it is a combustible solid. |
| Toxicity | Harmful if swallowed, causes severe skin burns and eye damage[1][7] | Requires careful handling with appropriate PPE. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. guidechem.com [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. watson-int.com [watson-int.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling of 1,12-Dodecanediamine for Laboratory Professionals
Providing critical safety protocols and logistical information for the handling and disposal of 1,12-Dodecanediamine to ensure the well-being of researchers and support advancements in drug development.
This guide offers immediate, procedural, and step-by-step instructions for the safe handling of this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive compound that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction or respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | To protect against splashes and dust that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[1][4] | To prevent skin burns and allergic reactions from direct contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[1] | To protect against inhalation of dust or vapors, which can be toxic.[2] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Avoid Contact: Prevent all contact with skin and eyes by wearing the appropriate PPE.[4]
-
Dust Prevention: Avoid the formation of dust and aerosols during handling.[3][4] If the material is in solid form, handle it carefully to minimize dust generation.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks.[3][4] Do not eat, drink, or smoke in areas where the chemical is used.[1][3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Designate a specific "corrosives area" for storage.[1]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance
-
Waste Collection: Collect the chemical waste and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and clearly labeled container.[4]
-
Environmental Protection: Do not allow the product to enter drains or waterways.[4][5]
-
Approved Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
